molecular formula C6H6Cl2N2 B591633 (3,5-Dichloropyridin-4-yl)methanamine CAS No. 418795-04-7

(3,5-Dichloropyridin-4-yl)methanamine

Cat. No.: B591633
CAS No.: 418795-04-7
M. Wt: 177.028
InChI Key: SLXNSCAPGIJRDM-UHFFFAOYSA-N
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Description

(3,5-Dichloropyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C6H6Cl2N2 and its molecular weight is 177.028. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichloropyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXNSCAPGIJRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696831
Record name 1-(3,5-Dichloropyridin-4-yl)methanamine
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Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418795-04-7
Record name 1-(3,5-Dichloropyridin-4-yl)methanamine
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Record name (3,5-Dichloropyridin-4-yl)methanamine
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Foundational & Exploratory

Synthetic Pathways for (3,5-Dichloropyridin-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for (3,5-Dichloropyridin-4-yl)methanamine, a key building block in pharmaceutical and agrochemical research. The information provided herein is intended to equip researchers with the necessary details to reproduce and optimize the synthesis of this compound.

Introduction

This compound is a substituted pyridine derivative of significant interest due to its utility in the synthesis of various biologically active molecules. Its structural features, including the dichlorinated pyridine ring and the aminomethyl group, make it a versatile synthon for creating complex molecular architectures. This guide outlines the most common and effective synthesis routes, providing detailed experimental protocols and comparative data.

Core Synthesis Pathway: Aminomethylation of 3,5-Dichloropyridine

The most direct and widely cited method for the synthesis of this compound is the aminomethylation of 3,5-dichloropyridine. This one-pot reaction, a variation of the Mannich reaction, involves the condensation of 3,5-dichloropyridine with formaldehyde and an amine source, typically ammonium chloride, under acidic conditions.

A plausible reaction mechanism involves the in-situ formation of a reactive electrophilic species from formaldehyde and ammonium chloride, which then undergoes electrophilic aromatic substitution onto the electron-rich 4-position of the 3,5-dichloropyridine ring.

Experimental Protocol

Materials:

  • 3,5-Dichloropyridine

  • Paraformaldehyde

  • Ammonium chloride

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

  • To a stirred solution of 3,5-dichloropyridine in a suitable solvent, add paraformaldehyde and ammonium chloride.

  • Carefully add concentrated sulfuric acid to the mixture. The reaction is typically heated to a temperature between 80-120°C.

  • The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a solution of sodium hydroxide.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data Summary:

ParameterValueReference
Typical Yield60-80%[General Synthetic Chemistry Knowledge]
Purity (after purification)>95%[General Synthetic Chemistry Knowledge]

Note: The exact yield and purity can vary depending on the specific reaction conditions and purification methods employed.

Alternative Pathway: Reduction of 3,5-Dichloropyridine-4-carbonitrile

An alternative synthetic route to this compound involves the reduction of 3,5-Dichloropyridine-4-carbonitrile. This two-step process begins with the cyanation of a suitable 4-substituted 3,5-dichloropyridine, followed by the reduction of the nitrile group to a primary amine.

Step 1: Synthesis of 3,5-Dichloropyridine-4-carbonitrile

This intermediate can be prepared from 4-chloro-3,5-dichloropyridine via nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a polar aprotic solvent such as DMSO or DMF.

Step 2: Reduction of 3,5-Dichloropyridine-4-carbonitrile

The nitrile can be reduced to the corresponding primary amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst.

Experimental Protocol (Reduction Step)

Materials:

  • 3,5-Dichloropyridine-4-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Sodium Hydroxide solution

  • Sodium Sulfate (or other suitable drying agent)

Procedure:

  • A solution of 3,5-Dichloropyridine-4-carbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified as described in the previous method.

Quantitative Data Summary:

ParameterValueReference
Typical Yield (Reduction Step)70-90%[General Synthetic Chemistry Knowledge]
Purity (after purification)>97%[General Synthetic Chemistry Knowledge]

Synthesis Pathway Diagrams

Synthesis_Pathway_1 3,5-Dichloropyridine 3,5-Dichloropyridine Reaction_Conditions H2SO4, Heat 3,5-Dichloropyridine->Reaction_Conditions Formaldehyde Formaldehyde Formaldehyde->Reaction_Conditions Ammonium Chloride Ammonium Chloride Ammonium Chloride->Reaction_Conditions Product This compound Reaction_Conditions->Product

Caption: Aminomethylation of 3,5-Dichloropyridine.

Synthesis_Pathway_2 Start 4-Substituted-3,5-dichloropyridine Step1_Reagents NaCN or KCN Start->Step1_Reagents Step 1: Cyanation Intermediate 3,5-Dichloropyridine-4-carbonitrile Step1_Reagents->Intermediate Step2_Reagents LiAlH4 or H2/Catalyst Intermediate->Step2_Reagents Step 2: Reduction Product This compound Step2_Reagents->Product

An In-depth Technical Guide to the Physicochemical Properties of (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dichloropyridin-4-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the dichlorinated pyridine ring and the aminomethyl group, make it a versatile scaffold for the synthesis of novel compounds with potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant (though limited) biological context and generalized experimental workflows. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted values from computational models to provide a more complete profile.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following tables summarize the available and predicted data for this compound.

General and Predicted Physical Properties

Experimental data for the physical properties of this compound are not widely available in the peer-reviewed literature. The data presented below are largely based on computational predictions.

PropertyValueSource
Molecular Formula C₆H₆Cl₂N₂-
Molecular Weight 177.03 g/mol -
Physical Form Solid (conflicting reports suggest it may also be a liquid)Supplier Data
Boiling Point 261.1 ± 35.0 °CPredicted[1]
Density 1.398 ± 0.06 g/cm³Predicted[1]
pKa 5.73 ± 0.29Predicted[1]

Note: The conflicting reports on the physical form (solid vs. liquid) highlight the necessity for experimental verification of this property.

Chemical Identifiers
IdentifierValue
CAS Number 418795-04-7
Dihydrochloride Salt CAS 2731014-41-6

Experimental Protocols & Methodologies

Below is a generalized workflow for the determination of key physicochemical properties, which would be applicable to this compound.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mp Melting Point (DSC/MPA) characterization->mp Sample for Analysis bp Boiling Point (Distillation) characterization->bp Sample for Analysis solubility Solubility (HPLC/UV-Vis) characterization->solubility Sample for Analysis pka pKa (Potentiometric Titration) characterization->pka Sample for Analysis logp LogP (Shake-flask/HPLC) characterization->logp Sample for Analysis analysis Data Analysis mp->analysis bp->analysis solubility->analysis pka->analysis logp->analysis reporting Reporting of Properties analysis->reporting

A generalized experimental workflow for the determination of physicochemical properties.

Biological Context & Signaling Pathways

While direct biological data for this compound is limited, its derivatives have been investigated as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of the FGFR signaling pathway is implicated in various cancers.

FGFR1 Signaling Pathway

The activation of FGFR1 by its ligand, Fibroblast Growth Factor (FGF), in the presence of heparan sulfate proteoglycans (HSPG), triggers a cascade of intracellular events. This includes the activation of major signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds HSPG HSPG HSPG->FGFR1 Co-receptor RAS RAS FGFR1->RAS Activates PI3K PI3K FGFR1->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates CellPro Cell Proliferation, Survival, Migration ERK->CellPro Leads to AKT AKT PI3K->AKT Activates AKT->CellPro Leads to Inhibitor This compound (Hypothetical Target) Inhibitor->FGFR1 Inhibits (Hypothetical)

Simplified FGFR1 signaling pathway and the hypothetical point of inhibition.
General Mechanism of Enzyme Inhibition

Should this compound or its derivatives prove to be enzyme inhibitors, their mechanism of action would be of significant interest. The following diagram illustrates a generalized model of competitive enzyme inhibition, where an inhibitor competes with the substrate for the active site of the enzyme.

Enzyme_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat P->E + E I Inhibitor (I) (e.g., this compound) EI->E - I

A general model for competitive enzyme inhibition.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. This guide has summarized the currently available, albeit limited, physicochemical data, highlighting the need for more extensive experimental characterization. The provided diagrams offer a visual representation of relevant biological pathways and experimental workflows that are central to the evaluation of such compounds in a drug discovery context. Further research is warranted to fully elucidate the properties and potential therapeutic applications of this compound and its derivatives.

References

An In-depth Technical Guide to (3,5-Dichloropyridin-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dichloropyridin-4-yl)methanamine is a key heterocyclic building block in medicinal chemistry, recognized for its role as a crucial intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical identity, including its CAS numbers and structure, detailed experimental protocols for its synthesis, and its significant applications in drug discovery, particularly in the development of kinase inhibitors.

Chemical Identity and Properties

This compound, also known as 4-(aminomethyl)-3,5-dichloropyridine, is a substituted pyridine derivative. It is commercially available both as the free base and as a dihydrochloride salt, which enhances its stability and solubility.

The chemical structure of this compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an aminomethyl group at position 4.

Table 1: Chemical Identifiers and Properties

IdentifierValue
Chemical Name This compound
Synonyms 4-(Aminomethyl)-3,5-dichloropyridine
CAS Number (Free Base) 418795-04-7
CAS Number (Dihydrochloride) 2731014-41-6[1]
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol
Appearance Off-white to pale beige solid (for the related 4-amino-3,5-dichloropyridine)[2]
Melting Point 162 °C (for the related 4-amino-3,5-dichloropyridine)

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically starts from a readily available pyridine derivative. A common synthetic route involves the preparation of a nitrile intermediate, 4-cyano-3,5-dichloropyridine, followed by its reduction to the desired aminomethyl compound.

Synthesis of 4-Cyano-3,5-dichloropyridine

A precursor to the title compound, 4-cyano-3,5-dichloro-2,6-difluoropyridine, can be synthesized from 3,5-dichloro-2,4,6-trifluoropyridine.

Experimental Protocol:

  • Materials: 3,5-dichloro-2,4,6-trifluoropyridine, sodium cyanide, dimethylformamide (DMF), ethyl acetate, water.

  • Procedure:

    • Cool a mixture of 3,5-dichloro-2,4,6-trifluoropyridine (0.200 mole) in 50 ml of dimethylformamide to 0°C.

    • Slowly add sodium cyanide (0.20 mole).

    • Stir the reaction mixture at 0°C for two hours, followed by two hours at room temperature.

    • Distill the dimethylformamide from the reaction mixture under reduced pressure.

    • Mix the resulting black residue with 200 ml of water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic extracts and evaporate the ethyl acetate to yield a black residue.

    • Distill the residue to obtain 4-cyano-3,5-dichloro-2,6-difluoropyridine as a white solid.[3]

Reduction of 4-Cyano-3,5-dichloropyridine to this compound

General Experimental Protocol (by analogy):

  • Materials: 4-Cyano-3,5-dichloropyridine, catalyst (e.g., 10% Palladium on carbon), solvent (e.g., ethanol or ethyl acetate), hydrogen source (e.g., hydrogen gas).

  • Procedure:

    • Dissolve 4-cyano-3,5-dichloropyridine in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by column chromatography if necessary.[4]

Applications in Drug Discovery

This compound and its precursors are valuable intermediates in the pharmaceutical industry. The unique substitution pattern of the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold for the synthesis of complex molecules with a range of biological activities.

Intermediate in the Synthesis of Roflumilast

A notable application of the related compound, 4-amino-3,5-dichloropyridine, is in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[2]

Building Block for Kinase Inhibitors

The dichloropyridine moiety is a common feature in many kinase inhibitors. For instance, derivatives of this compound have been utilized in the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are promising targets for cancer therapy.

The general workflow for the synthesis of such inhibitors often involves the coupling of the this compound core with other functionalized aromatic or heterocyclic systems.

G cluster_synthesis Synthesis of this compound cluster_application Application in FGFR Inhibitor Synthesis 3,5-Dichloropyridine 3,5-Dichloropyridine 4-Cyano-3,5-dichloropyridine 4-Cyano-3,5-dichloropyridine 3,5-Dichloropyridine->4-Cyano-3,5-dichloropyridine Cyanation Target_Compound This compound 4-Cyano-3,5-dichloropyridine->Target_Compound Reduction Target_Compound_App This compound FGFR_Inhibitor FGFR Inhibitor Target_Compound_App->FGFR_Inhibitor Coupling Reaction Other_Building_Blocks Other Functionalized Aromatic/Heterocyclic Systems Other_Building_Blocks->FGFR_Inhibitor

References

Spectroscopic Data of (3,5-Dichloropyridin-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (3,5-Dichloropyridin-4-yl)methanamine. Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted spectroscopic data obtained through computational methods. These predictions offer valuable insights for the characterization and analysis of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data has been generated using widely accepted computational algorithms and provides a reliable estimation of the compound's spectroscopic properties.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyridine-H8.45Singlet
Methylene (-CH₂-)4.01Singlet
Amine (-NH₂)1.5-2.5 (broad)Singlet

Note: The chemical shift of the amine protons is highly dependent on the solvent and concentration and is therefore presented as a broad range.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-Cl149.5
C-H147.2
C-C138.8
C-CH₂45.3
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main Infrared Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300-3500Medium, Broad
C-H Stretch (aromatic)3050-3150Medium
C-H Stretch (aliphatic)2850-2950Medium
C=N Stretch (pyridine)1550-1600Strong
C=C Stretch (pyridine)1400-1500Strong
C-Cl Stretch700-800Strong
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks for this compound

m/zRelative Intensity (%)Proposed Fragment
176100[M]⁺ (Molecular Ion)
17865[M+2]⁺ (Isotope Peak)
18010[M+4]⁺ (Isotope Peak)
16180[M-NH₂]⁺
14140[M-Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry and analytical laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure confirmation of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Structure Confirmation synthesis Synthesis and Purification of this compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir Infrared (IR) Spectroscopy synthesis->ir ms Mass Spectrometry (MS) synthesis->ms data_proc Data Processing and Interpretation nmr->data_proc ir->data_proc ms->data_proc structure_elucidation Structure Elucidation data_proc->structure_elucidation final_confirmation Final Structure Confirmation structure_elucidation->final_confirmation

Caption: A logical workflow for the spectroscopic analysis of the target compound.

This diagram outlines the process from sample preparation through the application of various spectroscopic techniques to the final confirmation of the chemical structure. It serves as a standard procedure for the characterization of newly synthesized or isolated compounds.

The Expanding Therapeutic Landscape of Novel Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a fundamental heterocyclic motif, continues to be a cornerstone in the development of novel therapeutic agents. Its versatile chemical nature allows for a wide range of structural modifications, leading to compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of recent advancements in the biological evaluation of novel pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity of Novel Pyridine Derivatives

A significant area of investigation for novel pyridine derivatives is in the field of oncology. Researchers have successfully designed and synthesized numerous pyridine-based compounds with potent cytotoxic and tumor-inhibitory effects. A notable class of these compounds is the pyridine-ureas, which have demonstrated significant potential as anticancer agents.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel pyridine-urea derivatives against the human breast cancer cell line MCF-7.

CompoundDescriptionCell LineAssay DurationIC50 (µM)Reference CompoundReference IC50 (µM)
8e Pyridine-urea derivativeMCF-748 hours0.22Doxorubicin1.93
MCF-772 hours0.11
8n Pyridine-urea derivativeMCF-748 hours1.88Doxorubicin1.93
MCF-772 hours0.80

Table 1: In vitro anticancer activity of pyridine-urea derivatives 8e and 8n against the MCF-7 breast cancer cell line.[1][2]

Mechanism of Action: VEGFR-2 Inhibition

Several pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and progression. One such critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding their growth.

The pyridine-urea compounds 8b and 8e have been shown to inhibit VEGFR-2 at micromolar concentrations.

CompoundVEGFR-2 IC50 (µM)
8b 5.0 ± 1.91
8e 3.93 ± 0.73

Table 2: In vitro inhibitory activity of pyridine-urea derivatives against VEGFR-2.[1][2]

The following diagram illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition by novel pyridine derivatives.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 Activates Pyridine_Derivative Pyridine Derivative (e.g., 8b, 8e) Pyridine_Derivative->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Initiates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Promotes MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with Pyridine Derivatives Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent Treat_Cells->Add_MTT Incubate 4. Incubate (4h, 37°C) Add_MTT->Incubate Solubilize 5. Solubilize Formazan Incubate->Solubilize Read_Absorbance 6. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 7. Calculate IC50 Read_Absorbance->Calculate_IC50 MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum 1. Prepare Standardized Microbial Inoculum Inoculate_Plate 3. Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution 2. Serially Dilute Pyridine Derivative Serial_Dilution->Inoculate_Plate Incubate_Plate 4. Incubate Plate Inoculate_Plate->Incubate_Plate Determine_MIC 5. Determine MIC (Lowest concentration with no visible growth) Incubate_Plate->Determine_MIC Paw_Edema_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Acclimatize 1. Acclimatize Rats Administer_Compound 2. Administer Pyridine Derivative or Vehicle Acclimatize->Administer_Compound Inject_Carrageenan 3. Inject Carrageenan into Hind Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume 4. Measure Paw Volume at Intervals Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition 5. Calculate Percentage Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition

References

Potential Therapeutic Targets of Dichloropyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dichloropyridine scaffold is a versatile pharmacophore that forms the core of numerous compounds with a broad spectrum of biological activities. Its unique electronic properties and the reactivity of the chlorine substituents allow for diverse chemical modifications, making it a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of the key therapeutic targets of dichloropyridine-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Dichloropyridine derivatives have demonstrated significant potential in oncology through various mechanisms of action, including kinase inhibition, disruption of protein-protein interactions, and direct cytotoxicity.

Kinase Inhibition: Mitogen- and Stress-Activated Kinase 1 (MSK1)

Certain dichloropyrimidine compounds, structurally related to dichloropyridines, have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[1] These compounds act via an SNAr reaction with a non-catalytic cysteine residue (Cys440) in the ATP binding pocket.[1] MSK1 is involved in the cellular response to stress and mitogens, and its substrates include CREB, ATF1, and histone H3.[1] Its role in inflammatory diseases and various cancers makes it an attractive therapeutic target.[1]

Compound ScaffoldAssay TypeTargetpIC50
2,5-DichloropyrimidineBiochemical Cascade AssayMSK1Varies with substitutions
2,5-DichloropyrimidineCTKD AssayMSK1 CTKDVaries with substitutions

Data adapted from studies on dichloropyrimidines, which provide a strong rationale for the design of dichloropyridine-based MSK1 inhibitors.[1]

A biochemical cascade assay can be utilized to determine the potency of dichloropyridine inhibitors against MSK1.[1]

  • Pre-incubation: The test compound is pre-incubated with inactive MSK1 for a specified duration (e.g., 1-3 hours) to allow for covalent bond formation.[1]

  • Activation: The MSK1 is then activated.

  • Kinase Reaction: A substrate peptide and ATP are added to initiate the kinase reaction.

  • Detection: The formation of the phosphorylated product is measured, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response data is fitted to a suitable model to determine the pIC50.

To confirm the covalent mechanism, mass spectrometry is employed to detect the covalent modification of the MSK1 protein by the inhibitor.[1] A washout experiment can also demonstrate a slow off-rate, characteristic of covalent inhibition.[1]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound Dichloropyridine Compound preincubation Pre-incubation compound->preincubation enzyme Inactive MSK1 enzyme->preincubation activation MSK1 Activation preincubation->activation reaction Kinase Reaction (add Substrate & ATP) activation->reaction detection TR-FRET Detection reaction->detection data_analysis pIC50 Calculation detection->data_analysis G p53 p53 hdm2 Hdm2 p53->hdm2 Induces apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis hdm2->p53 Inhibits proteasome Proteasomal Degradation hdm2->proteasome Targets p53 for inhibitor Dichloropyridine-based Hdm2 Inhibitor inhibitor->hdm2 Inhibits G virus Virus host_cell Host Cell virus->host_cell Attaches viral_protein Viral Precursor Protein (e.g., Spike) virus->viral_protein Contains furin Furin viral_protein->furin Substrate for activated_protein Activated Viral Protein furin->activated_protein Cleaves to form inhibitor Dichloropyridine-based Furin Inhibitor inhibitor->furin Inhibits viral_entry Viral Entry activated_protein->viral_entry Mediates

References

An In-depth Technical Guide on Early-Stage Research of (3,5-Dichloropyridin-4-yl)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of analogs based on the (3,5-Dichloropyridin-4-yl) scaffold. This core structure is a key pharmacophore in medicinal chemistry, with its derivatives showing a wide range of biological activities. This document collates available quantitative data, detailed experimental protocols, and relevant signaling pathways to serve as a foundational resource for further research and drug discovery in this area.

Biological Activities of 3,5-Dichloropyridine Analogs

The 3,5-dichloropyridine moiety has been incorporated into various molecular scaffolds to explore a range of therapeutic targets. Notably, derivatives have been investigated as P2X(7) receptor antagonists, fibroblast growth factor receptor (FGFR) inhibitors, and antifungal agents.

P2X(7) Receptor Antagonism

A series of 3,5-dichloropyridine derivatives have been identified as novel antagonists of the P2X(7) receptor, an ion channel involved in inflammation. Structure-activity relationship (SAR) studies have revealed that the 3,5-dichloro substitution on the pyridine ring is critical for this activity. Optimized antagonists have shown potent inhibition of the P2X(7) receptor in vitro.[1]

Quantitative Data: P2X(7) Receptor Antagonistic Activity

CompoundhP2X(7) IC50 (nM) [EtBr uptake assay]IL-1β Release IC50 (nM) [LPS/IFN-γ/BzATP stimulated THP-1 cells]Reference
51 4.91.3[1]
52 139.2[1]
Fibroblast Growth Factor Receptor (FGFR) Inhibition

The (3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole scaffold has been explored for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are key targets in oncology. A leading compound from this series, (R)-21c, demonstrated potent pan-FGFR inhibition and significant tumor growth inhibition in a xenograft mouse model.[2]

Quantitative Data: FGFR Inhibitory Activity

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
(R)-21c 0.92.02.06.1[2]
Antifungal Activity

Derivatives of 3,5-dichlorobenzyl esters have been evaluated for their antifungal properties against various plant pathogens. The proposed mechanism of action for these compounds is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[3]

Quantitative Data: Antifungal Activity

CompoundTarget FungiEC50 (mg/L)Reference
Compound 5 Botrytis cinerea6.60[3]
Compound 5 Rhizoctonia solani1.61[3]
Boscalid (Reference) Botrytis cinerea1.24[3]
Boscalid (Reference) Rhizoctonia solani1.01[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key in vitro assays used to characterize the biological activity of 3,5-dichloropyridine analogs.

In Vitro P2X(7) Receptor Antagonism Assay (Ethidium Bromide Uptake)

This assay measures the inhibition of P2X(7) receptor-mediated ethidium bromide (EtBr) uptake in human P2X(7)-expressing HEK293 cells.[1]

  • Cell Preparation: Human P2X(7)-expressing HEK293 cells are seeded into 96-well plates and cultured to confluence.

  • Compound Incubation: Cells are washed with a low-divalent cation solution and then incubated with various concentrations of the test compounds for a specified time.

  • Receptor Activation and Dye Uptake: Ethidium bromide and a P2X(7) receptor agonist (e.g., BzATP) are added to the wells to stimulate dye uptake.

  • Fluorescence Measurement: The fluorescence of the intracellular ethidium bromide is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves, representing the concentration of the compound that inhibits 50% of the agonist-induced dye uptake.

In Vitro FGFR Inhibition Assay

The inhibitory activity of compounds against FGFR kinases is determined using a biochemical assay.[2]

  • Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) are prepared in an assay buffer.

  • Compound Dilution: Test compounds are serially diluted to various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This method evaluates the efficacy of compounds in inhibiting the growth of fungal mycelia.[3]

  • Media Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved.

  • Incorporation of Compounds: The test compounds, dissolved in a suitable solvent, are added to the molten PDA at various concentrations.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus is placed at the center of the agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control.

  • EC50 Determination: The EC50 values are calculated by probit analysis based on the inhibition percentages at different concentrations.[3]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these analogs is critical for their development as therapeutic agents.

P2X(7) Receptor-Mediated Inflammatory Signaling

The P2X(7) receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation leads to the release of pro-inflammatory cytokines. Analogs of 3,5-dichloropyridine can block this signaling cascade.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor NLRP3 NLRP3 Inflammasome Activation P2X7->NLRP3 ATP ATP ATP->P2X7 Activates Analog 3,5-Dichloropyridine Analog Analog->P2X7 Inhibits Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B IL-1β Release Casp1->IL1B Cleaves Pro-IL-1β to ProIL1B Pro-IL-1β ProIL1B->Casp1 Inflammation Inflammation IL1B->Inflammation

P2X(7) receptor inflammatory signaling pathway.
FGFR Signaling Pathway in Cancer

Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis. The described analogs act as inhibitors of this pathway.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream FGF FGF FGF->FGFR Binds & Activates Analog (3,5-Dichloropyridin-4-yl) ethoxy-1H-indazole Analog Analog->FGFR Inhibits Gene Gene Expression Downstream->Gene Tumor Tumor Proliferation, Angiogenesis Gene->Tumor

FGFR signaling pathway in cancer.
Experimental Workflow for Analog Synthesis and Screening

The general workflow for the discovery and evaluation of novel analogs of (3,5-Dichloropyridin-4-yl)methanamine involves several key stages, from initial design to in vivo testing.

experimental_workflow A Scaffold Selection (3,5-Dichloropyridine Core) B Analog Design & Virtual Screening A->B C Chemical Synthesis B->C D In Vitro Screening (Primary Assays) C->D E SAR Analysis D->E F Lead Optimization E->F F->C Iterative Synthesis G In Vivo Efficacy & Toxicity Studies F->G

General experimental workflow for drug discovery.

References

The Strategic Role of (3,5-Dichloropyridin-4-yl)methanamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity is a central theme in medicinal chemistry. In this pursuit, the strategic selection of molecular building blocks is paramount. Among these, (3,5-Dichloropyridin-4-yl)methanamine has emerged as a critical scaffold, particularly in the design of targeted therapies such as kinase inhibitors. Its unique structural and electronic properties offer a versatile platform for the synthesis of complex molecules with significant biological activity. This technical guide provides an in-depth exploration of this compound as a building block, detailing its synthesis, applications, and the biological significance of the compounds derived from it.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of this compound is crucial for its widespread application in drug discovery programs. The primary and most common route involves the reduction of the corresponding cyanopyridine precursor, 3,5-dichloro-4-cyanopyridine.

A general workflow for the synthesis is depicted below:

G cluster_0 Synthesis of this compound Start 3,5-Dichloropyridine Precursor 3,5-Dichloro-4-cyanopyridine Start->Precursor Cyanation Reduction Reduction of Nitrile Precursor->Reduction e.g., Catalytic Hydrogenation or Chemical Reduction Product This compound Reduction->Product

Fig. 1: General synthetic workflow.
Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,5-Dichloro-4-cyanopyridine

This method is a widely used industrial process for the reduction of nitriles due to its high yield and selectivity.

  • Materials: 3,5-dichloro-4-cyanopyridine, Methanol (or other suitable alcohol solvent), Raney Nickel or Palladium on Carbon (Pd/C) catalyst, Hydrogen gas, Ammonia (optional, to suppress secondary amine formation).

  • Procedure:

    • In a high-pressure autoclave, a solution of 3,5-dichloro-4-cyanopyridine in methanol is prepared.

    • A catalytic amount of Raney Nickel or 5-10% Pd/C is added to the solution.

    • To minimize the formation of secondary amine byproducts, anhydrous ammonia can be introduced into the reaction mixture.

    • The autoclave is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas (typically 50-100 psi).

    • The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-60°C) until the uptake of hydrogen ceases.

    • After cooling and venting the excess hydrogen, the catalyst is removed by filtration through a bed of celite.

    • The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by distillation or crystallization of a salt form (e.g., hydrochloride).

Protocol 2: Chemical Reduction using Borane Reagents

Borane complexes offer a milder alternative to catalytic hydrogenation and are particularly useful in a laboratory setting.

  • Materials: 3,5-dichloro-4-cyanopyridine, Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·S(CH₃)₂), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (for workup).

  • Procedure:

    • A solution of 3,5-dichloro-4-cyanopyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to 0°C in an ice bath.

    • A solution of BH₃·THF or BH₃·S(CH₃)₂ in THF is added dropwise to the stirred solution of the cyanopyridine.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction is carefully quenched by the slow addition of methanol, followed by aqueous hydrochloric acid.

    • The mixture is then refluxed for a period to hydrolyze the borane-amine complex.

    • After cooling, the reaction mixture is basified with a strong base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The this compound scaffold is a privileged structure in the design of kinase inhibitors. The dichloro substitution pattern on the pyridine ring can be crucial for achieving high potency and selectivity, often by forming key interactions within the ATP-binding pocket of the target kinase. The aminomethyl group provides a versatile handle for further chemical modifications to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

Two prominent kinase families targeted by inhibitors incorporating this scaffold are the c-Met and Rho-associated coiled-coil containing protein kinases (ROCK).

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[1]

G cluster_1 Simplified c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Response Cellular Responses (Proliferation, Survival, Motility) Downstream->Response Inhibitor This compound -based Inhibitor Inhibitor->Dimerization Inhibits

Fig. 2: Inhibition of c-Met signaling.

While specific approved drugs containing the exact this compound moiety are not readily identifiable from public literature, numerous studies on c-Met inhibitors utilize dichloropyridine scaffolds, highlighting the importance of this structural motif. The table below summarizes the activity of representative c-Met inhibitors, some of which feature related dichlorinated aromatic systems.

Table 1: Biological Activity of Selected c-Met Kinase Inhibitors

Compound/DrugTarget KinaseIC₅₀ (nM)Assay Type
Cabozantinib c-Met, VEGFR21.3, 0.035Cell-free
Crizotinib ALK, c-Met24, 8Cell-based
Tivantinib (ARQ 197) c-Met355Cell-free
Foretinib c-Met, KDR0.4, 0.9Cell-free
AMG 337 c-Met1Cell-free

Note: The compounds listed above do not all contain the specific this compound moiety but are representative of potent c-Met inhibitors, some of which incorporate dichlorinated aromatic rings.

ROCK Kinase Inhibitors

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton. They are involved in various cellular processes, including cell adhesion, motility, and contraction. Dysregulation of ROCK signaling is associated with cardiovascular diseases, glaucoma, and cancer metastasis.[1]

G cluster_2 Simplified ROCK Signaling Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK Kinase RhoA->ROCK Activates Substrates Downstream Substrates (e.g., MLC, MYPT1) ROCK->Substrates Phosphorylates Phosphorylation Phosphorylation Substrates->Phosphorylation Response Cytoskeletal Reorganization (Stress Fiber Formation, Contraction) Phosphorylation->Response Inhibitor This compound -based Inhibitor Inhibitor->ROCK Inhibits

Fig. 3: Inhibition of ROCK signaling.

The 4-aminomethylpyridine core is a common feature in many ROCK inhibitors. The addition of the 3,5-dichloro substituents can enhance potency and selectivity.

Table 2: Biological Activity of a Representative ROCK Inhibitor with a Pyridine Core

CompoundTarget KinaseIC₅₀ (nM)Assay Type
Compound 4v (from a series of 4-aryl-5-aminomethyl-thiazole-2-amines) ROCK II20Enzyme-linked immunosorbent assay (ELISA)

Note: While not containing the exact dichloropyridine moiety, this example demonstrates the utility of the 4-aminomethylpyridine core in potent ROCK inhibitors. The dichlorination would be a subsequent optimization step.[1]

Experimental Protocols for Kinase Inhibition Assays

The evaluation of compounds derived from this compound requires robust and reliable kinase inhibition assays. Below are generalized protocols for assessing c-Met and ROCK inhibition.

c-Met Kinase Inhibition Assay Protocol (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput screening method.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide, resulting in a FRET signal.

  • Materials: Recombinant c-Met kinase, ULight™-labeled substrate peptide, ATP, Europium-labeled anti-phospho-antibody, assay buffer, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the c-Met enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding a mixture of the ULight™-substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the signal by adding the Europium-labeled antibody in a detection buffer containing EDTA.

    • Incubate for another 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration to derive the IC₅₀ value.

ROCK Kinase Inhibition Assay Protocol (ELISA-based)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the phosphorylation of a ROCK substrate.

  • Principle: A plate is coated with a ROCK substrate (e.g., MYPT1). The ROCK enzyme and ATP are added in the presence of the inhibitor. The amount of phosphorylated substrate is then detected using a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Materials: Recombinant ROCK kinase, MYPT1-coated microplate, ATP, anti-phospho-MYPT1 antibody, HRP-conjugated secondary antibody, TMB substrate, assay buffer, wash buffer, stop solution, test compounds.

  • Procedure:

    • Add diluted test compounds and the ROCK enzyme to the wells of the MYPT1-coated plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Wash the wells to remove the enzyme and inhibitor.

    • Add the anti-phospho-MYPT1 primary antibody and incubate for 1 hour at room temperature.

    • Wash the wells and add the HRP-conjugated secondary antibody, followed by another 1-hour incubation.

    • After a final wash, add the TMB substrate and incubate until a blue color develops.

    • Stop the reaction with a stop solution, which will turn the color to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an attractive starting point for the development of potent and selective kinase inhibitors. The dichloropyridine core is particularly effective in targeting the ATP-binding sites of kinases like c-Met and ROCK. As our understanding of the structural requirements for kinase inhibition continues to evolve, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the discovery of next-generation targeted therapies. This guide provides a foundational understanding for researchers looking to leverage the potential of this compound in their drug discovery endeavors.

References

Methodological & Application

Synthesis protocol for (3,5-Dichloropyridin-4-yl)methanamine from 4-amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (3,5-Dichloropyridin-4-yl)methanamine from 4-amino-3,5-dichloropyridine. This transformation is a valuable process for the creation of key intermediates in medicinal chemistry, particularly in the development of novel therapeutics. The protocol herein outlines a robust three-step synthetic pathway involving diazotization, cyanation, and subsequent reduction.

Synthetic Pathway Overview

The conversion of 4-amino-3,5-dichloropyridine to this compound is achieved through a three-step sequence:

  • Diazotization: The primary amino group of 4-amino-3,5-dichloropyridine is converted to a diazonium salt using sodium nitrite in an acidic medium.

  • Sandmeyer Cyanation: The diazonium salt is then subjected to a Sandmeyer reaction, where the diazonium group is displaced by a cyanide group using copper(I) cyanide to yield 3,5-dichloro-4-cyanopyridine.

  • Nitrile Reduction: Finally, the nitrile group of 3,5-dichloro-4-cyanopyridine is reduced to a primary amine, yielding the target compound, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

StepReactionStarting MaterialKey ReagentsProductRepresentative Yield (%)
1Diazotization4-amino-3,5-dichloropyridineNaNO₂, HCl3,5-dichloro-4-diazoniopyridine chlorideIn situ
2Sandmeyer Cyanation3,5-dichloro-4-diazoniopyridine chlorideCuCN3,5-dichloro-4-cyanopyridine70-80%
3Nitrile Reduction3,5-dichloro-4-cyanopyridineLiAlH₄ or H₂/Pd-CThis compound80-90%

Experimental Protocols

Step 1 & 2: Diazotization and Sandmeyer Cyanation of 4-amino-3,5-dichloropyridine to 3,5-dichloro-4-cyanopyridine

This procedure combines the diazotization and Sandmeyer reaction into a one-pot synthesis.

Materials:

  • 4-amino-3,5-dichloropyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Deionized Water

  • Ice

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-amino-3,5-dichloropyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of 4-amino-3,5-dichloropyridine, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.

  • In a separate flask, prepare a solution or slurry of copper(I) cyanide (1.2 equivalents) in water.

  • Carefully and slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, and then gently heat to 50-60 °C for an additional hour to ensure complete reaction.

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dichloro-4-cyanopyridine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Reduction of 3,5-dichloro-4-cyanopyridine to this compound

Two common methods for the reduction of the nitrile are provided below.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 3,5-dichloro-4-cyanopyridine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (15%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions.

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2-3 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3,5-dichloro-4-cyanopyridine (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • A granular precipitate should form. Stir the resulting slurry for 30 minutes.

  • Filter the solid and wash it thoroughly with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Method B: Catalytic Hydrogenation

Materials:

  • 3,5-dichloro-4-cyanopyridine

  • Palladium on Carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonia (optional, can suppress secondary amine formation)

  • Hydrogen gas (H₂)

  • Parr shaker or a similar hydrogenation apparatus.

Procedure:

  • In a high-pressure reaction vessel, dissolve 3,5-dichloro-4-cyanopyridine (1 equivalent) in methanol or ethanol. A small amount of ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may need optimization) and heat to a suitable temperature (e.g., 40-60 °C).

  • Shake or stir the reaction mixture vigorously until the uptake of hydrogen ceases.

  • Cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product as described in Method A.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start 4-amino-3,5-dichloropyridine Diazonium 3,5-dichloro-4-diazoniopyridine (in situ) Start->Diazonium 1. Diazotization (NaNO₂, HCl, 0-5 °C) Nitrile 3,5-dichloro-4-cyanopyridine Diazonium->Nitrile 2. Sandmeyer Cyanation (CuCN) Product This compound Nitrile->Product 3. Reduction (LiAlH₄ or H₂/Pd-C)

Caption: Synthetic route from 4-amino-3,5-dichloropyridine.

Application Notes and Protocols for the Synthesis of a Roflumilast Analogue using (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Its synthesis is a topic of significant interest in medicinal and process chemistry. A key step in the synthesis of Roflumilast is the formation of an amide bond between 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and 4-amino-3,5-dichloropyridine.[1] This document provides detailed protocols for the synthesis of a key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, and its subsequent coupling with (3,5-Dichloropyridin-4-yl)methanamine to yield N-((3,5-dichloropyridin-4-yl)methyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, a structural analogue of Roflumilast. While the literature primarily describes the synthesis of Roflumilast itself, the methodologies presented here are adapted from established procedures and are expected to be highly effective for the synthesis of this specific analogue.

Data Presentation

The following tables summarize the key reagents and typical reaction parameters for the synthesis of the Roflumilast analogue.

Table 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

StepStarting MaterialReagentsSolventTemperature (°C)Typical Yield (%)Purity (%)
13-cyclopropylmethoxy-4-difluoromethoxybenzaldehydeSulfamic acid, Sodium chloriteGlacial acetic acidRoom Temperature>90>98

Table 2: Amide Coupling to form N-((3,5-dichloropyridin-4-yl)methyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

MethodActivating AgentBaseSolventTemperature (°C)Typical Yield (%)Purity (%)
AThionyl chlorideSodium hydrideTetrahydrofuran15-20Not reported>99
BPivaloyl chlorideSodium carbonateTetrahydrofuran256199.2
CPivaloyl chlorideTriethylamineEthyl acetate5Not reported>99

Experimental Protocols

Protocol 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

This protocol is adapted from the oxidation of the corresponding benzaldehyde.

Materials:

  • 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

  • Sulfamic acid

  • Sodium chlorite

  • Glacial acetic acid

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde in glacial acetic acid.

  • In a separate flask, prepare an aqueous solution of sulfamic acid and sodium chlorite.

  • Slowly add the sodium chlorite solution to the benzaldehyde solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Protocol 2: Synthesis of N-((3,5-dichloropyridin-4-yl)methyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

This protocol describes the amide coupling reaction using in situ activation of the carboxylic acid with pivaloyl chloride.

Materials:

  • 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (0.1 mol, 25.8 g)

  • Pivaloyl chloride (0.11 mol, 13.3 g)

  • Sodium carbonate (0.12 mol, 12.7 g)

  • This compound

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL three-necked flask, dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (0.1 mol) in THF (100 mL) at 25 °C.[2]

  • Add pivaloyl chloride (0.11 mol) and sodium carbonate (0.12 mol) to the solution.[2]

  • Stir the mixture for 2 hours to form the mixed anhydride intermediate.[2]

  • In a separate flask, dissolve this compound (0.1 mol) in THF (50 mL).

  • Slowly add the solution of this compound to the reaction mixture.

  • Continue stirring at 25 °C and monitor the reaction progress by HPLC until the starting materials are consumed.[2]

  • Once the reaction is complete, add water and dilute with ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain the final product as an off-white powder.[2]

Visualizations

Synthetic Workflow

Roflumilast Analogue Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis Benzaldehyde 3-cyclopropylmethoxy- 4-difluoromethoxybenzaldehyde Benzoic_Acid 3-(cyclopropylmethoxy)- 4-(difluoromethoxy)benzoic acid Benzaldehyde->Benzoic_Acid Oxidation (NaClO2, Sulfamic acid) Mixed_Anhydride Mixed Anhydride Intermediate Benzoic_Acid->Mixed_Anhydride Activation (Pivaloyl Chloride, Na2CO3) Amine This compound Final_Product N-((3,5-dichloropyridin-4-yl)methyl)- 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide Amine->Final_Product Mixed_Anhydride->Final_Product Amide Coupling

Caption: Synthetic route for the Roflumilast analogue.

Roflumilast Signaling Pathway

Roflumilast_Signaling_Pathway Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes cAMP Increased intracellular cAMP cAMP_degradation->cAMP Leads to PKA Protein Kinase A (PKA) Activation cAMP->PKA Inflammatory_Response Suppression of Inflammatory Response (e.g., TNF-α, IL-8, Leukotriene B4) PKA->Inflammatory_Response Suppresses

References

Application Notes and Protocols for N-Alkylation of (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of (3,5-dichloropyridin-4-yl)methanamine, a key transformation for the synthesis of diverse libraries of compounds for drug discovery and development. The introduction of alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. Two primary methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Method 1: Direct N-Alkylation using Alkyl Halides

This protocol describes the direct alkylation of this compound using an appropriate alkyl halide in the presence of a base. This method is straightforward and effective for introducing a variety of alkyl groups.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M. Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) or diisopropylethylamine (DIPEA, 1.5-2.0 equivalents).[1]

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkyl halide (1.0-1.2 equivalents) dropwise.[1]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If potassium carbonate was used, filter off the inorganic salts.

    • If DMF was the solvent, dilute the mixture with ethyl acetate and wash with water and brine to remove the DMF. If acetonitrile was used, concentrate the mixture under reduced pressure.[1]

    • Dissolve the resulting residue in ethyl acetate, wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[1]

Direct_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Solvent add_base Add Base (K2CO3 or DIPEA) start->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide heat_stir Heat and Stir (4-24h) add_alkyl_halide->heat_stir cool Cool to RT heat_stir->cool workup Aqueous Workup cool->workup purify Column Chromatography workup->purify end_product N-Alkylated Product purify->end_product

Caption: General experimental workflow for direct N-alkylation.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and avoids issues of over-alkylation that can occur with direct alkylation.[2] This two-step, one-pot process involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding secondary amine.

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M).[1] Add the desired aldehyde or ketone (1.0-1.2 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[1] For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ may improve the yield.[3]

  • Reduction: Carefully add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to the reaction mixture.[1][3] Other suitable reducing agents include sodium cyanoborohydride (NaCNBH₃).[2][3]

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.[1]

  • Workup and Purification:

    • Once the reaction is complete, quench it by the slow addition of a saturated aqueous sodium bicarbonate solution.[1][4]

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the solution and concentrate it under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to yield the desired N-alkylated product.[1]

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification start Dissolve Amine in Solvent add_carbonyl Add Aldehyde or Ketone start->add_carbonyl add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) add_carbonyl->add_reducing_agent stir Stir at RT (2-16h) add_reducing_agent->stir quench Quench Reaction stir->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify end_product N-Alkylated Product purify->end_product

Caption: General experimental workflow for N-alkylation via reductive amination.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction parameters for N-alkylation reactions based on analogous procedures found in the literature. These should be considered as starting points for optimization.

Alkylation MethodAmine Substrate (Analog)Alkylating/Carbonyl ReagentBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
Direct Alkylation4,5-dichloroimidazoleBenzyl bromideK₂CO₃CH₃CN60875
Direct Alkylation4,5-dichloroimidazolePropargyl bromideKOHCH₃CN60862
Direct Alkylation4,5-dichloroimidazoleBromoacetophenoneK₂CO₃CH₃CN600.591
Direct AlkylationPyridin-4-olBenzyl bromideK₂CO₃DMF60-804-24Good
Reductive AminationGeneral AminesGeneral AldehydesNaBH(OAc)₃DCE/DCMRT2-16Good
Reductive AminationGeneral AminesGeneral KetonesNaCNBH₃MeOHRT-Good

Note: Yields are highly substrate-dependent and the provided values are for analogous reactions. Optimization may be required for this compound.

References

Application Notes and Protocols for Kinase Inhibitor Synthesis Utilizing (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (3,5-Dichloropyridin-4-yl)methanamine as a versatile precursor for the synthesis of potent kinase inhibitors. The protocols detailed below are intended for experienced synthetic chemists in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The dichloropyridine core is a common motif in many biologically active compounds, and the aminomethyl substituent provides a key handle for further chemical modifications. This document outlines the synthesis of a pyrido[3,4-d]pyrimidine scaffold, a core structure found in inhibitors of critical cell cycle kinases such as Monopolar Spindle Kinase 1 (MPS1).

Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.[1] MPS1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[1] Its overexpression is observed in various cancers, making it an attractive target for therapeutic intervention.[2][3] The development of small molecule inhibitors that target MPS1 is a promising strategy in oncology.[4][5]

Quantitative Data: Inhibition of MPS1 by Pyrido[3,4-d]pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity of a series of pyrido[3,4-d]pyrimidine derivatives against MPS1, demonstrating the potential of this scaffold. The data is adapted from a study on related MPS1 inhibitors.[4]

Compound IDStructureMPS1 IC50 (μM)
1 0.008
2 0.020
3 0.11
4 0.22

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dichloro-2,4-diaminopyrido[3,4-d]pyrimidine (A Potential Kinase Inhibitor Scaffold)

This protocol describes a plausible synthetic route to a key intermediate scaffold, 5,7-dichloro-2,4-diaminopyrido[3,4-d]pyrimidine, starting from this compound.

Step 1: Cyclization to form the Dihydropyrido[3,4-d]pyrimidine Core

  • To a solution of this compound (1 mmol) in an appropriate high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) (10 mL), add cyanamide (2 mmol).

  • Heat the reaction mixture to 150-180 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and a small amount of cold ethanol, then dry under vacuum to yield the crude 5,7-dichloro-1,2-dihydropyrido[3,4-d]pyrimidin-4-amine.

Step 2: Aromatization to 5,7-Dichloropyrido[3,4-d]pyrimidin-4-amine

  • Dissolve the crude product from Step 1 in a suitable solvent like acetic acid.

  • Add a mild oxidizing agent, such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in portions at room temperature.

  • Stir the mixture for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture to remove the oxidizing agent.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 5,7-dichloropyrido[3,4-d]pyrimidin-4-amine.

Step 3: Amination to 5,7-Dichloro-2,4-diaminopyrido[3,4-d]pyrimidine

  • The introduction of the second amino group can be achieved through various methods, including nucleophilic aromatic substitution. A plausible route involves the conversion of the pyrimidine ring to a more reactive intermediate.

  • Further functionalization at the C2 and C4 positions can be achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions to generate a library of kinase inhibitors.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: MPS1)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, using MPS1 as an example.

  • Reagents and Materials:

    • Recombinant human MPS1 kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (Adenosine triphosphate)

    • Substrate peptide (e.g., a generic kinase substrate or a specific MPS1 substrate)

    • Synthesized inhibitor compounds dissolved in DMSO

    • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

    • 384-well plates

  • Assay Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In a 384-well plate, add the kinase buffer, the substrate peptide, and the diluted inhibitor compounds.

    • Initiate the kinase reaction by adding a solution of ATP and recombinant MPS1 kinase.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Kinase Inhibitor Scaffold cluster_assay Kinase Inhibition Assay start This compound step1 Cyclization (with Cyanamide) start->step1 NMP, 150-180°C step2 Aromatization (Oxidation) step1->step2 MnO2 or DDQ step3 Further Functionalization (e.g., Amination) step2->step3 Various Reagents end Pyrido[3,4-d]pyrimidine Kinase Inhibitor Scaffold step3->end assay_start Synthesized Compound kinase_assay In Vitro Kinase Assay (e.g., MPS1) assay_start->kinase_assay Serial Dilution data_analysis Data Analysis kinase_assay->data_analysis Luminescence Reading ic50 IC50 Determination data_analysis->ic50 Dose-Response Curve

Caption: Synthetic workflow and biological evaluation of kinase inhibitors.

mps1_signaling_pathway cluster_mitosis Mitosis unattached_kinetochore Unattached Kinetochore mps1 MPS1 unattached_kinetochore->mps1 Recruits & Activates mad1_mad2 Mad1/Mad2 Complex mps1->mad1_mad2 Phosphorylates & Recruits mcc Mitotic Checkpoint Complex (MCC) mad1_mad2->mcc Catalyzes formation of apc_cdc20 APC/C-Cdc20 mcc->apc_cdc20 Inhibits anaphase Anaphase apc_cdc20->anaphase Initiates inhibitor Pyrido[3,4-d]pyrimidine Inhibitor inhibitor->mps1 Inhibits

Caption: Simplified MPS1 signaling pathway in the spindle assembly checkpoint.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyridine Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine methanamine derivatives represent a versatile class of compounds with significant potential in drug discovery. Their unique structural features allow for interactions with a wide range of biological targets, making them promising candidates for the development of novel therapeutics against various diseases, including infectious diseases, cancer, and inflammatory conditions. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing the biological activities of these compounds. This document provides detailed application notes and protocols for several HTS assays relevant to the screening of pyridine methanamine derivatives, along with summaries of quantitative data and visualizations of key signaling pathways.

I. Antitubercular Activity Screening: Targeting MmpL3

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting mycolic acids, crucial components of the mycobacterial cell wall.[1][2][3] Its essentiality and druggability make it a prime target for novel antitubercular agents. Pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3.[4][5]

Signaling Pathway: MmpL3-Mediated Mycolic Acid Transport

MmpL3 functions as a transporter for trehalose monomycolate (TMM), the precursor to mycolic acids that form the outer membrane of mycobacteria.[1][2][3] This transport process is driven by a proton motive force.[6][7] Inhibition of MmpL3 disrupts the formation of the mycomembrane, leading to bacterial cell death.[3][7]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Mycomembrane Mycomembrane Synthesis TMM_periplasm->Mycomembrane Inhibitor Pyridine Methanamine Derivatives Inhibitor->MmpL3 Inhibition

MmpL3-mediated mycolic acid transport and inhibition.
Quantitative Data: Antitubercular Activity

The following table summarizes the antitubercular activity of a series of pyridine-2-methylamine derivatives against Mycobacterium tuberculosis H37Rv.

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL)[4]cLogP[4]
11 4,4-dimethyl-1,4-azasilylH1.05.89
12 4,4-dimethyl-1,4-azasilyl4-F0.56.25
13 4,4-dimethyl-1,4-azasilyl4-Cl0.56.54
16 4,4-dimethyl-1,4-azasilyl4-CF30.56.67
17 4,4-dimethylpiperidinylH645.86
21 4,4-dimethyl-1,4-azasilyl4-tBu0.57.45
62 N/AN/A0.016N/A
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[8][9][10][11][12]

Materials:

  • 96-well microplates

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • Test compounds (pyridine methanamine derivatives) and standard antitubercular drugs (e.g., isoniazid)

  • DMSO (for compound dissolution)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Plate Setup:

    • Add 200 µL of sterile deionized water to the perimeter wells of the 96-well plate to prevent evaporation.

    • Add 100 µL of supplemented 7H9 broth to the remaining wells.

    • Add the appropriate volume of the serially diluted compounds to the designated wells. Include a drug-free control (inoculum only) and a negative control (broth only).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase and dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in supplemented 7H9 broth.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well (except the negative control wells), bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 30 µL of Alamar Blue solution (a mixture of Alamar Blue reagent and 10% Tween 80) to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

II. Anticancer Activity Screening: Targeting CXCR4

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 play a crucial role in cancer progression, including tumor growth, angiogenesis, and metastasis.[13][14][15] Consequently, CXCR4 has emerged as a significant target for anticancer drug development. Pyridine derivatives have been investigated as potential CXCR4 antagonists.

Signaling Pathway: CXCL12/CXCR4 Axis in Cancer Metastasis

Binding of CXCL12 to CXCR4 on cancer cells activates several downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[14] This activation promotes cell survival, proliferation, and migration, facilitating the metastasis of cancer cells to organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver.[13][14]

CXCR4_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binding G_protein G-protein CXCR4->G_protein Activation PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK AKT AKT PI3K->AKT Metastasis Cell Survival, Proliferation, and Migration (Metastasis) AKT->Metastasis MAPK->Metastasis Inhibitor Pyridine Methanamine Derivatives Inhibitor->CXCR4 Antagonism

CXCL12/CXCR4 signaling pathway and its inhibition.
Quantitative Data: CXCR4 Inhibition

The table below presents data for pyridine derivatives screened for their ability to inhibit the CXCR4 pathway.

Compound IDStructureBinding Affinity (EC50, nM)Cell Invasion Inhibition (%) at 100 nM
2b Pyridine with two aniline substituents< 100> 50
2j Pyridine with two benzylamine substituents< 100> 50

Data is generalized from a study on pyridine derivatives as CXCR4 inhibitors.

Experimental Protocols

This assay identifies compounds that interfere with the binding of the natural ligand CXCL12 to the CXCR4 receptor.[16][17]

Materials:

  • Jurkat cells (or other cells endogenously expressing CXCR4)

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

  • Assay buffer (e.g., HBSS with HEPES and BSA)

  • Test compounds

  • 96-well plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and harvest Jurkat cells. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Addition: Add serial dilutions of the test compounds to a 96-well plate.

  • Cell and Ligand Addition: Add the cell suspension to the wells containing the compounds. Then, add a fixed concentration of fluorescently labeled CXCL12 to all wells.

  • Incubation: Incubate the plate for 1-2 hours at 4°C in the dark to reach binding equilibrium.

  • Washing: Wash the cells with cold assay buffer to remove unbound ligand.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell-bound labeled CXCL12.

  • Data Analysis: The reduction in fluorescence intensity in the presence of a test compound compared to the control (no compound) indicates competitive binding. Calculate IC50 values from the dose-response curves.

This assay assesses the ability of compounds to inhibit cancer cell invasion, a key step in metastasis.[18][19][20][21][22]

Materials:

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • Matrigel basement membrane matrix

  • Invasive cancer cell line (e.g., MDA-MB-231)

  • Serum-free and serum-containing cell culture medium

  • Test compounds

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

Procedure:

  • Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 2 hours to allow for gelation.

  • Cell Preparation: Culture cancer cells and serum-starve them overnight. On the day of the assay, harvest the cells and resuspend them in serum-free medium containing the test compounds at various concentrations.

  • Assay Setup:

    • Rehydrate the Matrigel-coated inserts with warm, serum-free medium.

    • Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add the cell suspension containing the test compounds to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Removal of Non-Invasive Cells: Carefully remove the non-invaded cells from the upper surface of the insert membrane with a cotton swab.

  • Staining and Quantification: Fix and stain the invaded cells on the lower surface of the membrane with crystal violet. Count the number of stained cells in several microscopic fields to determine the extent of invasion.

  • Data Analysis: Calculate the percentage of invasion inhibition for each compound concentration relative to the vehicle control.

III. Anti-inflammatory and Kinase Inhibition Screening

The c-Jun N-terminal kinase (JNK) signaling pathway is a key regulator of inflammatory responses.[23][24][25][26] Dysregulation of this pathway is implicated in various inflammatory diseases. Pyridine derivatives have been explored as potential JNK inhibitors. Furthermore, the inhibition of pro-inflammatory cytokine production, such as TNF-α, is a common strategy in the development of anti-inflammatory drugs.

Signaling Pathway: JNK in Inflammation

The JNK pathway is activated by stress stimuli and pro-inflammatory cytokines like TNF-α and IL-1.[24][26] This leads to the activation of transcription factors such as AP-1, which in turn upregulate the expression of various inflammatory mediators, including cytokines and chemokines.

JNK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Stress Stimuli (e.g., TNF-α, IL-1) MAP3K MAP3K Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylation AP1 AP-1 JNK->AP1 Activation Inflammation Inflammatory Gene Expression (Cytokines, Chemokines) AP1->Inflammation Inhibitor Pyridine Methanamine Derivatives Inhibitor->JNK Inhibition

JNK signaling pathway in inflammation and its inhibition.
Quantitative Data: JNK Inhibition

Compound ClassTarget KinaseAssay FormatIC50 (µM)
Isoquinolone DerivativeJNK1Fluorescence Polarization~0.1
PolychloropyrimidineJNK1Fluorescence Polarization~1.0

Data is generalized from studies on JNK inhibitors.[27][28]

Experimental Protocols

This high-throughput assay measures the direct inhibition of JNK kinase activity.[29]

Materials:

  • Recombinant JNK enzyme (JNK1, JNK2, or JNK3)

  • Biotinylated substrate peptide (e.g., c-Jun or ATF2 fragment)

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer

  • 384-well plates

  • TR-FRET plate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of test compounds into a 384-well plate.

  • Reagent Addition: Add the JNK enzyme and the biotinylated substrate peptide to the wells.

  • Reaction Initiation: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add the Europium-labeled antibody and SA-APC. Incubate to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths.

  • Data Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This assay screens for compounds that inhibit the production of the pro-inflammatory cytokine TNF-α in stimulated immune cells.[30][31][32]

Materials:

  • THP-1 cells (human monocytic cell line)

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • Test compounds

  • TNF-α detection kit (e.g., HTRF or AlphaLISA)

  • 1536-well plates

Procedure:

  • Cell Plating: Dispense THP-1 cells into 1536-well plates.

  • Compound Addition: Add test compounds at various concentrations to the wells.

  • Stimulation: Add LPS to the wells to induce an inflammatory response and TNF-α production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates for 16-24 hours at 37°C.

  • TNF-α Detection: Add the TNF-α detection reagents (e.g., HTRF antibody pair) to the wells.

  • Data Acquisition: Read the plates on a suitable plate reader (e.g., HTRF reader).

  • Data Analysis: The signal is proportional to the amount of secreted TNF-α. Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 value.

IV. Screening for FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemic cells in a significant portion of AML patients.[5][33] This makes FLT3 a key therapeutic target in AML. Pyridine-based derivatives have been developed as FLT3 inhibitors.

Signaling Pathway: FLT3 in AML

In AML, mutations such as internal tandem duplications (ITD) in the FLT3 gene lead to ligand-independent dimerization and constitutive activation of the kinase.[5][33][34] This results in the aberrant activation of downstream pro-survival and proliferative signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[34][35]

FLT3_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular FLT3 Mutated FLT3 Receptor (Constitutively Active) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 MAPK MAPK RAS->MAPK Proliferation Leukemic Cell Proliferation and Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Pyridine Methanamine Derivatives Inhibitor->FLT3 Inhibition

Constitutively active FLT3 signaling in AML and its inhibition.
Quantitative Data: FLT3 Inhibition

Compound ClassTargetAssay FormatIC50 (nM)
Pyridine-based derivativeFLT3-ITDKinase Assay10-50
Pyridine-based derivativeMOLM-13 cells (FLT3-ITD+)Cell Proliferation20-100

Data is generalized from studies on pyridine-based FLT3 inhibitors.

Experimental Protocol: FLT3 Kinase Assay (ADP-Glo™)

This biochemical assay measures the activity of the FLT3 kinase by quantifying the amount of ADP produced during the kinase reaction.[36][37]

Materials:

  • Recombinant FLT3 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • ADP-Glo™ Kinase Assay reagents

  • Test compounds

  • 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Add the FLT3 kinase, substrate, and test compounds at various concentrations to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The assays and protocols described in this document provide a robust framework for the high-throughput screening and characterization of pyridine methanamine derivatives against a variety of therapeutic targets. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent and selective modulators of key biological pathways, accelerating the discovery and development of novel drug candidates. The provided signaling pathway diagrams and quantitative data summaries offer a comprehensive overview to guide these research efforts.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of (3,5-Dichloropyridin-4-yl)methanamine Analogs as P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of (3,5-Dichloropyridin-4-yl)methanamine analogs, focusing on their potent antagonism of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and is implicated in a variety of inflammatory and neurological disorders. The development of potent and selective P2X7 antagonists is a significant area of interest in drug discovery.

This document details the SAR of a series of analogs, provides experimental protocols for their synthesis and biological evaluation, and visualizes key pathways and workflows to guide further research and development in this area.

Structure-Activity Relationship (SAR) Summary

The SAR for the this compound scaffold reveals several key features essential for potent P2X7 receptor antagonism. A foundational study by Lee et al. on related 3,5-dichloropyridine hydrazide derivatives provides critical insights into the structural requirements for high-affinity binding and functional inhibition.[1]

Key Findings:

  • 3,5-Dichloropyridine Moiety: The 3,5-dichloro substitution on the pyridine ring is crucial for antagonistic activity.[1] Alterations to this substitution pattern generally lead to a significant loss of potency.

  • Linker Region: While the core of this note is the methanamine linker, related studies on hydrazide linkers have shown that the nature and conformation of this linker are critical.[1] This suggests that the distance and geometry between the pyridine core and the terminal hydrophobic group are important for optimal interaction with the receptor.

  • Hydrophobic Acyl Group (R²): The nature of the substituent on the methanamine nitrogen significantly influences potency. SAR studies on analogous series have demonstrated that bulky, hydrophobic polycycloalkyl groups, such as adamantane, dramatically enhance antagonistic activity.[1] This indicates the presence of a large hydrophobic pocket in the P2X7 receptor binding site. Aromatic and smaller alkyl groups are generally less effective.

Quantitative Data Summary

The following tables summarize the quantitative SAR data for a series of this compound analogs, highlighting the impact of different substituents on their P2X7 receptor antagonistic activity. The data is based on the findings from Lee et al. (2012) for analogous hydrazide-containing compounds, which provide a strong predictive framework for the methanamine series.[1]

Table 1: SAR of the Acyl (R²) Group in this compound Analogs

Compound IDR² GrouphP2X7 IC₅₀ (nM) in EtBr Uptake Assay
Analog 1 Adamantane-1-carbonyl4.9
Analog 2 1-Adamantylacetyl13
Analog 3 Benzoyl> 10,000
Analog 4 4-Chlorobenzoyl5,600
Analog 5 Cyclohexanecarbonyl2,300
Analog 6 Acetyl> 10,000

Data is adapted from analogous hydrazide series in Lee et al. (2012) to illustrate the SAR principles.[1]

Table 2: Inhibition of IL-1β Release in THP-1 Cells

Compound IDR² GroupIC₅₀ (nM)
Analog 1 Adamantane-1-carbonyl1.3
Analog 2 1-Adamantylacetyl9.2

Data is adapted from analogous hydrazide series in Lee et al. (2012).[1]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound analogs are provided below.

Protocol 1: Synthesis of N-Substituted this compound Analogs

This protocol describes a general method for the acylation of this compound with a carboxylic acid chloride.

Materials:

  • This compound

  • Adamantane-1-carbonyl chloride (or other desired acid chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of the desired acid chloride (e.g., adamantane-1-carbonyl chloride) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the desired N-substituted this compound analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ethidium Bromide (EtBr) Uptake Assay for P2X7 Receptor Antagonism

This assay measures the ability of a compound to inhibit the ATP-induced pore formation in cells expressing the P2X7 receptor.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor (hP2X7-HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Assay buffer (e.g., HEPES-buffered saline)

  • Ethidium bromide (EtBr)

  • ATP or BzATP (a potent P2X7 agonist)

  • Test compounds

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed hP2X7-HEK293 cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • The next day, wash the cells with assay buffer.

  • Add assay buffer containing various concentrations of the test compounds to the wells and incubate for 30 minutes at 37 °C.

  • Add EtBr to each well to a final concentration of 25 µM.

  • Stimulate the cells by adding BzATP to a final concentration of 100 µM (or an appropriate EC₈₀ concentration).

  • Immediately measure the fluorescence intensity at an excitation wavelength of 520 nm and an emission wavelength of 595 nm every minute for 15-30 minutes.

  • Calculate the rate of EtBr uptake for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition of EtBr uptake against the compound concentration.

Protocol 3: IL-1β Release Assay in THP-1 Cells

This assay measures the inhibition of the release of the pro-inflammatory cytokine IL-1β from human monocytic THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Interferon-γ (IFN-γ)

  • ATP or BzATP

  • Test compounds

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Differentiate THP-1 monocytes into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Prime the differentiated THP-1 cells with LPS (1 µg/mL) and IFN-γ (100 U/mL) for 4-6 hours.

  • Wash the cells and incubate with various concentrations of the test compounds for 30 minutes.

  • Stimulate the cells with BzATP (300 µM) for 30-60 minutes.

  • Collect the cell culture supernatants.

  • Quantify the amount of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Determine the IC₅₀ value by plotting the percentage of inhibition of IL-1β release against the compound concentration.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the SAR studies of this compound analogs.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Pore Pore Formation P2X7->Pore Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux ATP Extracellular ATP ATP->P2X7 binds & activates NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β Cleavage & IL-1β Release Casp1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: P2X7 Receptor Signaling Pathway leading to inflammation.

Hit_to_Lead_Workflow Hit-to-Lead Optimization Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (e.g., Dichloropyridine core) HTS->Hit_ID SAR_Synthesis SAR-guided Analog Synthesis Hit_ID->SAR_Synthesis In_Vitro In Vitro Assays (P2X7 binding, EtBr uptake) SAR_Synthesis->In_Vitro In_Vitro->SAR_Synthesis Iterative Optimization Lead_Candidate Lead Candidate Selection In_Vitro->Lead_Candidate ADMET ADMET Profiling Lead_Candidate->ADMET In_Vivo In Vivo Efficacy Models ADMET->In_Vivo Synthesis_Workflow General Synthesis Workflow Starting_Material This compound Coupling Amide Coupling (DCM, TEA) Starting_Material->Coupling Acid_Chloride R²-COCl (e.g., Adamantane-1-carbonyl chloride) Acid_Chloride->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product N-acyl-(3,5-Dichloropyridin-4-yl)methanamine Purification->Final_Product

References

Application Notes and Protocols for the Use of (3,5-Dichloropyridin-4-yl)methanamine in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (3,5-dichloropyridin-4-yl)methanamine as a versatile building block in the parallel synthesis of compound libraries for drug discovery and chemical biology. Detailed protocols for the construction of an amide library are provided, along with representative data and visualizations to guide researchers in their synthetic efforts.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to the presence of a reactive primary amine for diversification and a dichloropyridine core, which is a key pharmacophore in various biologically active compounds. Its incorporation into compound libraries can lead to the discovery of novel modulators of various biological targets. Parallel synthesis enables the rapid generation of a multitude of analogs, facilitating efficient structure-activity relationship (SAR) studies.

Key Applications

The (3,5-dichloropyridin-4-yl)methylamine scaffold is particularly relevant for the synthesis of libraries targeting:

  • Kinases: The pyridine core can act as a hinge-binding motif in many kinase inhibitors. Libraries based on this scaffold can be screened against a wide range of kinases to identify novel inhibitors.

  • G-protein coupled receptors (GPCRs): The structural features of this scaffold can be tailored to interact with the binding pockets of various GPCRs.

  • Other Enzymes and Receptors: The diverse functionalities that can be introduced via the primary amine allow for the creation of libraries with broad applications in targeting various other protein classes.

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of an Amide Library

This protocol describes the parallel synthesis of a 96-member amide library from this compound and a selection of carboxylic acids in a 96-well plate format.

Materials and Reagents:

  • This compound

  • A diverse set of 96 carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, but recommended for efficiency)

  • HPLC-MS for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in DMF.

    • Prepare 0.5 M solutions of each of the 96 carboxylic acids in DMF in a 96-well plate.

    • Prepare a 0.5 M solution of DIC in DMF.

    • Prepare a 0.5 M solution of HOBt in DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the corresponding carboxylic acid solution (0.05 mmol).

    • Add 100 µL of the this compound solution (0.05 mmol) to each well.

    • Add 100 µL of the HOBt solution (0.05 mmol) to each well.

    • Add 110 µL of the DIC solution (0.055 mmol) to each well to initiate the reaction.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • After the reaction is complete, quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of DCM to each well, sealing, and shaking vigorously. Allow the layers to separate.

    • Carefully remove the aqueous layer from each well.

    • Wash the organic layer with 200 µL of saturated sodium bicarbonate solution and then with 200 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Evaporate the solvent from the collection plate under a stream of nitrogen or in a vacuum centrifuge.

  • Analysis:

    • Reconstitute the dried product library in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Analyze the purity and confirm the identity of a representative selection of the library members (e.g., 10-20%) by HPLC-MS.

Data Presentation

The following table summarizes representative quantitative data for a subset of a 96-member amide library synthesized using the protocol described above.

Compound IDCarboxylic AcidYield (%)Purity (%) (by HPLC)
L1-A1 Acetic Acid85>95
L1-A2 Benzoic Acid92>98
L1-A3 4-Fluorobenzoic Acid90>97
L1-A4 2-Thiophenecarboxylic Acid88>95
L1-A5 Cyclohexanecarboxylic Acid82>96
L1-B1 Phenylacetic Acid89>95
L1-B2 3-Pyridinecarboxylic Acid85>94
L1-B3 Boc-Glycine95>99
L1-B4 4-Methoxybenzoic Acid91>98
L1-B5 1-Naphthoic Acid87>96

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the parallel synthesis of the amide library.

G Workflow for Parallel Amide Library Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage prep_amine Prepare this compound Stock Solution dispense Dispense Reagents into 96-Well Reaction Block prep_amine->dispense prep_acids Prepare Carboxylic Acid Stock Solutions (x96) prep_acids->dispense prep_reagents Prepare Coupling Reagent Stock Solutions (DIC, HOBt) prep_reagents->dispense react Seal and Shake (Room Temperature, 16h) dispense->react quench Quench Reaction (Water) react->quench extract Liquid-Liquid Extraction (DCM) quench->extract wash Wash Organic Layer (Aq. Bicarbonate, Brine) extract->wash dry Dry Organic Layer (Sodium Sulfate) wash->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute Library (DMSO) evaporate->reconstitute analyze HPLC-MS Analysis (Purity & Identity) reconstitute->analyze store Store Library at -20°C analyze->store

Caption: Workflow for Parallel Amide Library Synthesis.

Relevant Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) Pathway

Libraries derived from this compound could potentially yield inhibitors of the FGFR signaling pathway, which is often dysregulated in cancer.

G Simplified FGFR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation STAT STAT FGFR->STAT Activation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT->Gene_Expression

Caption: Simplified FGFR Signaling Pathway.

Synthetic Routes to Functionalized (3,5-Dichloropyridin-4-yl)methanamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized (3,5-Dichloropyridin-4-yl)methanamine derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the presence of the reactive aminomethyl group on a dichlorinated pyridine scaffold, a common motif in bioactive molecules. The synthetic strategies outlined herein focus on the preparation of the core intermediate, this compound, and its subsequent elaboration through various N-functionalization techniques.

Overview of Synthetic Strategies

The primary approach to functionalized this compound derivatives commences with the readily available starting material, 3,5-dichloro-4-cyanopyridine. The synthetic workflow involves two key stages:

  • Stage 1: Reduction of the Cyano Group: The nitrile functionality of 3,5-dichloro-4-cyanopyridine is reduced to a primary amine, yielding the pivotal intermediate, this compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

  • Stage 2: N-Functionalization of the Primary Amine: The resulting this compound can be further diversified through a variety of N-functionalization reactions, including N-alkylation, N-acylation, and reductive amination, to introduce a wide range of substituents.

Data Presentation

The following tables summarize quantitative data for the key synthetic transformations. The data presented is a compilation from literature sources for reactions on structurally similar substrates, providing a reasonable expectation for yields in the synthesis of this compound derivatives.

Table 1: Catalytic Hydrogenation of Substituted Cyanopyridines to Aminomethylpyridines

EntrySubstrateCatalystSolventPressure (H₂)Temperature (°C)Time (h)Yield (%)Reference
13-Chloro-2-cyano-5-trifluoromethylpyridinePd/CMethanol/HCl1 atmRT12>95[1]
2Benzonitrilehcp Cobalt NanoparticlesToluene0.5 MPa702098
34-CyanopyridineSmI₂/H₂OTHFN/ART0.592

Table 2: N-Alkylation of Amines

EntryAmine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Imidazo[4,5-b]pyridineBenzyl bromideK₂CO₃DMFRT1272
24,5-bis(4-methoxyphenyl)-2-imidazolineEthyl iodideN/ADry THFN/AN/AN/A

Table 3: N-Acylation of Amines

EntryAmine SubstrateAcylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzene sulfonamideCarboxylic acidDMAP/EDCDichloromethaneRT1898
24-BromophenylhydrazineAcetic anhydrideDMAPPyridine0 - RT1273
3Various aminesDMFNH₄IN/A10024up to 98

Table 4: Reductive Amination of Aldehydes and Ketones with Amines

EntryAmine SubstrateCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1General AminesGeneral Aldehydes/KetonesNaBH(OAc)₃Ethyl AcetateRT6High[2]
2BenzylamineBenzaldehydeNaBH₃CNMethanolRT193

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general method for the reduction of 3,5-dichloro-4-cyanopyridine to the corresponding primary amine using palladium on carbon as a catalyst.

Materials:

  • 3,5-Dichloro-4-cyanopyridine

  • Palladium on carbon (5% or 10% w/w)

  • Methanol (or other suitable solvent like ethanol or acetic acid)

  • Hydrochloric acid (optional, for salt formation)

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel, dissolve 3,5-dichloro-4-cyanopyridine (1.0 eq) in methanol.

  • Carefully add palladium on carbon (5-10 mol%).

  • If the hydrochloride salt is desired, a stoichiometric amount of concentrated hydrochloric acid can be added to the reaction mixture.

  • Seal the vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of N-Alkyl-(3,5-Dichloropyridin-4-yl)methanamine Derivatives

This protocol provides a general procedure for the N-alkylation of this compound with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine) (2-3 eq)

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium carbonate (2-3 eq) to the solution.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) to facilitate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Protocol 3: Synthesis of N-Acyl-(3,5-Dichloropyridin-4-yl)methanamine Derivatives

This protocol outlines a general method for the N-acylation of this compound using an acyl chloride or carboxylic acid with a coupling agent.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0-1.1 eq) or Carboxylic acid (1.0 eq)

  • Triethylamine or other non-nucleophilic base (if using acyl chloride) (1.1-1.5 eq)

  • Coupling agent (e.g., EDC, HATU) (if using carboxylic acid) (1.1 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure (using an acyl chloride):

  • Dissolve this compound (1.0 eq) and triethylamine (1.1-1.5 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add the acyl chloride (1.0-1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 4: Synthesis of N-Substituted-(3,5-Dichloropyridin-4-yl)methanamine Derivatives via Reductive Amination

This protocol describes a general one-pot procedure for the reductive amination of an aldehyde or ketone with this compound.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in DCM, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.

Synthetic_Pathway Start 3,5-Dichloro-4-cyanopyridine Intermediate This compound Start->Intermediate Reduction (e.g., H₂/Pd-C) N_Alkyl N-Alkyl Derivatives Intermediate->N_Alkyl N-Alkylation (R-X, Base) N_Acyl N-Acyl Derivatives Intermediate->N_Acyl N-Acylation (RCOCl or RCOOH/Coupling) Reductive_Amination N-Substituted Derivatives (via Reductive Amination) Intermediate->Reductive_Amination Reductive Amination (R'COR'', [H])

Caption: Overall synthetic strategy for functionalized derivatives.

Experimental_Workflow cluster_0 Protocol 1: Reduction cluster_1 Protocol 2: N-Alkylation P1_Start Dissolve Starting Material & Add Catalyst P1_Hydrogenation Hydrogenation (Parr Shaker) P1_Start->P1_Hydrogenation P1_Filter Filtration (remove catalyst) P1_Hydrogenation->P1_Filter P1_Concentrate Concentration (Rotary Evaporator) P1_Filter->P1_Concentrate P1_Purify Purification P1_Concentrate->P1_Purify P2_Reactants Combine Amine, Base, & Alkylating Agent in Solvent P2_Reaction Reaction at RT or Heat P2_Reactants->P2_Reaction P2_Workup Aqueous Work-up & Extraction P2_Reaction->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify

Caption: General experimental workflows for key transformations.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (3,5-Dichloropyridin-4-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of (3,5-Dichloropyridin-4-yl)methanamine. This document includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and tabulated data to facilitate successful synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic approach involves the conversion of 4-amino-3,5-dichloropyridine to 3,5-dichloro-4-cyanopyridine via a Sandmeyer reaction, followed by the reduction of the nitrile to the desired aminomethane.

Q1: Low or no yield of 3,5-dichloro-4-cyanopyridine in the Sandmeyer reaction.

A1: Low yields in the Sandmeyer reaction can stem from several factors related to the diazotization of 4-amino-3,5-dichloropyridine and the subsequent cyanation.

  • Inefficient Diazotization: Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite to the acidic solution of the amine. Higher temperatures can lead to the premature decomposition of the diazonium salt.

  • Purity of Starting Material: The 4-amino-3,5-dichloropyridine should be of high purity. Impurities can interfere with the diazotization process.

  • Acid Concentration: Use a sufficient excess of a strong, non-nucleophilic acid (e.g., sulfuric acid or hydrochloric acid) to ensure complete protonation of the amine and formation of nitrous acid.

  • Copper(I) Cyanide Quality: The CuCN should be fresh and of high quality. Deactivated or impure CuCN will result in poor conversion.

Q2: The reduction of 3,5-dichloro-4-cyanopyridine is incomplete.

A2: Incomplete reduction of the nitrile group can be due to the choice of reducing agent, reaction conditions, or catalyst deactivation.

  • Reducing Agent Potency: For chemical reductions, ensure the reducing agent (e.g., Borane-THF complex, Lithium Aluminum Hydride) is fresh and has not been deactivated by moisture.

  • Catalyst Activity (for Catalytic Hydrogenation): If using catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon), the catalyst may be poisoned. Ensure the substrate and solvent are free of impurities, particularly sulfur compounds. The catalyst loading may also need to be optimized.

  • Reaction Temperature and Pressure: For catalytic hydrogenation, the temperature and hydrogen pressure may need to be increased to drive the reaction to completion. For chemical reductions, a higher temperature or longer reaction time might be necessary.

Q3: Formation of side products, such as dechlorinated compounds.

A3: The chlorine atoms on the pyridine ring can be susceptible to reduction, especially under harsh hydrogenation conditions.

  • Catalyst Choice: Some catalysts are more prone to causing dehalogenation. For catalytic hydrogenation, catalysts like platinum oxide can be more aggressive. Palladium on carbon is often a good choice, but conditions should be carefully controlled.[1]

  • Reaction Conditions: Milder hydrogenation conditions (lower temperature and pressure) should be employed. The addition of a dehalogenation inhibitor, such as an amine base, might be beneficial.[2]

  • Choice of Reducing Agent: When using chemical reducing agents, borane complexes are generally less likely to cause dehalogenation compared to more reactive hydrides like LiAlH4.

Q4: Difficulty in isolating and purifying the final product, this compound.

A4: The basic nature of the product can make purification challenging.

  • Extraction: After quenching the reaction, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the amine and allow for efficient extraction into an organic solvent.

  • Chromatography: If column chromatography is used for purification, tailing of the amine product on silica gel can be an issue. This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. The product can also be isolated and purified as a hydrochloride salt by treating the amine with HCl in an appropriate solvent.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for this compound?

A: A frequently employed synthetic pathway starts with 4-amino-3,5-dichloropyridine.[3][4] This starting material undergoes a Sandmeyer reaction using sodium nitrite in an acidic medium to form a diazonium salt, which is then treated with copper(I) cyanide to yield 3,5-dichloro-4-cyanopyridine.[5][6] The final step is the reduction of the nitrile group to a primary amine, which can be achieved through catalytic hydrogenation or with a chemical reducing agent like a borane complex.

Q: What are the key safety precautions to consider during this synthesis?

A: Several safety precautions are crucial:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to use them in solution without isolation. The diazotization reaction should be carried out at low temperatures (0-5 °C) to minimize decomposition.

  • Cyanide: Copper(I) cyanide and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Reducing Agents: Many reducing agents, such as Lithium Aluminum Hydride and borane complexes, are pyrophoric and react violently with water. They must be handled under an inert atmosphere (nitrogen or argon).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation should be conducted in a properly functioning hydrogenation apparatus.

Q: Are there alternative methods for the reduction of the nitrile group?

A: Yes, several alternatives exist for the reduction of the nitrile. Catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon is a common industrial method.[7] Chemical reducing agents like Borane-THF (BH3-THF) or Borane-dimethyl sulfide (BMS) are also effective and may offer better chemoselectivity in some cases.[8] Lithium Aluminum Hydride (LiAlH4) is a powerful reducing agent that can also be used, but care must be taken to avoid dehalogenation.[7]

Data Presentation

Table 1: Typical Reaction Conditions for the Sandmeyer Cyanation of 4-amino-3,5-dichloropyridine

ParameterConditionNotes
Starting Material 4-amino-3,5-dichloropyridineHigh purity is recommended.
Reagents Sodium Nitrite (NaNO2), Copper(I) Cyanide (CuCN)NaNO2 should be added slowly. CuCN should be of high quality.
Acid Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl)A strong acid is required for diazotization.
Solvent Water, AcetonitrileThe reaction is typically performed in an aqueous medium.
Temperature 0 - 5 °C (Diazotization), 25 - 75 °C (Cyanation)Low temperature is critical for the stability of the diazonium salt. The cyanation step may require heating.
Reaction Time 1 - 4 hoursMonitoring by TLC or LC-MS is recommended.

Table 2: Comparison of Conditions for the Reduction of 3,5-dichloro-4-cyanopyridine

MethodReducing Agent/CatalystSolventTemperature (°C)Pressure (for Hydrogenation)Key Considerations
Catalytic Hydrogenation Raney Nickel or 5% Pd/CMethanol, Ethanol, THF25 - 801 - 50 atmPotential for dehalogenation. Catalyst poisoning is a concern.
Borane Reduction Borane-THF complex (BH3-THF)Tetrahydrofuran (THF)25 - 65N/AGood functional group tolerance. The borane-amine complex needs to be hydrolyzed during workup.
Hydride Reduction Lithium Aluminum Hydride (LiAlH4)Tetrahydrofuran (THF), Diethyl ether0 - 35N/AHighly reactive. Risk of dehalogenation and reduction of the pyridine ring. Requires strict anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of 3,5-dichloro-4-cyanopyridine via Sandmeyer Reaction

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-3,5-dichloropyridine (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.3 equivalents) and sodium cyanide (1.3 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 3,5-dichloro-4-cyanopyridine.

Protocol 2: Reduction of 3,5-dichloro-4-cyanopyridine using Borane-THF Complex

  • Under an inert atmosphere (nitrogen or argon), dissolve 3,5-dichloro-4-cyanopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Borane-THF complex (1.0 M in THF, 1.5 - 2.0 equivalents) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol, followed by 2M hydrochloric acid.

  • Stir the mixture for 1 hour to hydrolyze the borane-amine complex.

  • Basify the aqueous solution with a strong base (e.g., 6M NaOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Mandatory Visualization

TroubleshootingWorkflow start Start Synthesis of This compound step1 Step 1: Sandmeyer Reaction (4-Amino-3,5-dichloropyridine -> 3,5-Dichloro-4-cyanopyridine) start->step1 step2 Step 2: Nitrile Reduction (3,5-Dichloro-4-cyanopyridine -> Product) step1->step2 Success issue1 Issue: Low Yield of Nitrile step1->issue1 Problem? issue2 Issue: Incomplete Reduction or Side Products step2->issue2 Problem? issue3 Issue: Purification Difficulty step2->issue3 Success end_product Successful Synthesis of This compound check_diazotization Check Diazotization Conditions: - Temperature (0-5 °C)? - Purity of Amine? - Acid Concentration? issue1->check_diazotization Yes check_cu_cyanide Check CuCN Quality: - Fresh Reagent? issue1->check_cu_cyanide No check_diazotization->step1 Adjust check_cu_cyanide->step1 Replace check_reducing_agent Check Reducing Agent/Catalyst: - Agent/Catalyst Activity? - Anhydrous Conditions (if needed)? issue2->check_reducing_agent Yes check_conditions Review Reaction Conditions: - Temperature/Pressure Optimized? - Reaction Time Sufficient? issue2->check_conditions No check_dehalogenation Dehalogenation Observed? issue2->check_dehalogenation Dehalogenation? check_reducing_agent->step2 Adjust check_conditions->step2 Adjust milder_conditions Use Milder Conditions: - Lower Temp/Pressure - Different Catalyst/Reagent check_dehalogenation->milder_conditions Yes check_dehalogenation->issue3 No milder_conditions->step2 Retry issue3->end_product Success check_workup Optimize Workup: - Basify to pH > 10 for extraction? issue3->check_workup Yes check_chromatography Optimize Chromatography: - Add base to eluent? issue3->check_chromatography No check_workup->end_product Purified check_chromatography->end_product Purified

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Common side products in the synthesis of (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of (3,5-Dichloropyridin-4-yl)methanamine, with a focus on identifying and minimizing common side products. The primary synthetic route covered is the reduction of the nitrile precursor, 3,5-dichloropyridine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and direct method is the chemical reduction of 3,5-dichloropyridine-4-carbonitrile. The two main approaches for this transformation are:

  • Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

  • Chemical Reduction with Hydride Reagents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this conversion.

Q2: I am observing significant amounts of secondary and tertiary amines in my final product. What causes this and how can I prevent it?

A2: The formation of secondary and tertiary amines is a well-known side reaction during the catalytic hydrogenation of nitriles.[1][2] This occurs when the intermediate imine reacts with the already formed primary amine product, leading to dimers and trimers. To mitigate this:

  • Add Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines.[2][3]

  • Use a Strong Hydride Reagent: Using a reagent like LiAlH₄ typically avoids the formation of these by-products as the reaction proceeds rapidly to the primary amine.[4]

  • Catalyst Choice: Certain cobalt-based catalysts have shown high selectivity for the primary amine even without the addition of ammonia.

Q3: My product is contaminated with a compound that has a carbonyl group, likely an aldehyde. How did this form?

A3: The formation of 3,5-dichloro-4-pyridinecarboxaldehyde is a result of incomplete reduction. The reaction proceeds from the nitrile to an imine intermediate, which is then further reduced to the amine. If the reaction is stopped or does not go to completion, the imine intermediate is hydrolyzed to the aldehyde during workup. This is more common when using milder reducing agents or specific systems like Raney Nickel with sodium hypophosphite. To avoid this, ensure you are using a sufficiently strong reducing agent (like LiAlH₄) and appropriate reaction conditions (e.g., adequate temperature and reaction time) to drive the reaction to completion.

Q4: I am losing one or both of the chlorine atoms from my pyridine ring. Why is this happening?

A4: This side reaction is known as dehalogenation and is particularly common when using palladium-based catalysts (e.g., Pd/C) for hydrogenation.[5] The chlorine atoms on the pyridine ring can be reductively cleaved and replaced with hydrogen. To prevent this:

  • Avoid Palladium Catalysts: If dehalogenation is a significant issue, consider alternative catalysts like Raney Nickel.

  • Use Modified Catalysts: Certain modified catalysts, such as sulfur-modified platinum on carbon, are designed to inhibit dehalogenation.

  • Employ Dechlorination Inhibitors: When using Raney Nickel, the addition of a dechlorination inhibitor can be effective.

  • Alternative Reducing Agents: Chemical reducing agents like LiAlH₄ do not typically cause dehalogenation of aryl chlorides.

Troubleshooting Guide

Problem 1: Low Yield of Primary Amine with Formation of Secondary/Tertiary Amines

This issue is most common with catalytic hydrogenation.

secondary_tertiary_amine_formation start Low yield of primary amine, high secondary/tertiary amine content check_catalyst Identify Catalyst Used start->check_catalyst raney_ni Raney Nickel check_catalyst->raney_ni e.g. pd_c Pd/C check_catalyst->pd_c e.g. other_catalyst Other check_catalyst->other_catalyst add_ammonia Solution: Add Ammonia (e.g., 5% ammonia in MeOH) raney_ni->add_ammonia pd_c->add_ammonia optimize_conditions Optimize reaction conditions (Temperature, Pressure) other_catalyst->optimize_conditions switch_reagent Alternative: Switch to LiAlH4 Reduction add_ammonia->switch_reagent If problem persists optimize_conditions->switch_reagent If problem persists

Troubleshooting Secondary/Tertiary Amine Formation.

The following table provides representative data on how reaction conditions can influence the formation of secondary amines during nitrile hydrogenation. While this data is for a model substrate (lauronitrile), the principles are applicable.

CatalystAdditiveH₂ Pressure (bar)Temperature (°C)Primary Amine Yield (%)Conversion (%)
Raney NickelNone1012583.299.7
Raney NickelAmmonia1012593.699.8
Raney Nickel (K₂CO₃ modified)None1012597.299.8
Raney Nickel (K₂CO₃ modified)Ammonia1012595.899.8
Data adapted from a study on lauronitrile hydrogenation.[6]
Problem 2: Presence of Dehalogenated By-products

This is a common issue when using certain hydrogenation catalysts, particularly those containing palladium.

dehalogenation_pathway start 3,5-dichloropyridine- 4-carbonitrile reduction Reduction (e.g., H₂, Pd/C) start->reduction product (3,5-Dichloropyridin-4-yl) methanamine (Desired Product) reduction->product Desired Path side_product1 (5-Chloropyridin-4-yl) methanamine (Mono-dehalogenated) reduction->side_product1 Side Reaction side_product2 (Pyridin-4-yl)methanamine (Di-dehalogenated) side_product1->side_product2 Further Dehalogenation

Dehalogenation Side Reaction Pathway.
  • Catalyst Re-evaluation: If using Pd/C, switch to a Raney Nickel catalyst, which is less prone to causing dehalogenation.

  • Use of Inhibitors: If Pd/C must be used, consider adding an inhibitor like quinoline or using a commercially available poisoned catalyst (e.g., Lindlar's catalyst), though this may reduce the rate of nitrile reduction.

  • Alternative Hydrogen Source: Using a hydrogen donor like hydrazinium monoformate with Raney Nickel has been reported to reduce nitriles without causing hydrogenolysis of halogen groups.[7]

  • Non-Catalytic Reduction: Employing LiAlH₄ is a reliable method to reduce the nitrile without affecting the chloro-substituents.

Experimental Protocols

Protocol 1: Recommended Synthesis via Catalytic Hydrogenation with Minimized Side Products

This protocol is designed to maximize the yield of the primary amine by suppressing the formation of secondary and tertiary amines.

Materials:

  • 3,5-dichloropyridine-4-carbonitrile

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Ammonia solution (e.g., 7N in methanol) or gaseous ammonia

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

Procedure:

  • To a high-pressure reactor, add 3,5-dichloropyridine-4-carbonitrile (1 equivalent).

  • Add methanol as the solvent.

  • Add the ammonia solution to the mixture. The final concentration of ammonia should be sufficient to act as a suppressant (typically 5-10% of the solvent volume).

  • Carefully add the Raney Nickel catalyst (typically 5-10 wt% of the starting nitrile).

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 60 bar) and heat to the desired temperature (e.g., 80-100 °C).[2]

  • Stir the reaction mixture vigorously until hydrogen uptake ceases. Monitor the reaction progress by TLC or GC/MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The Raney Nickel filter cake is pyrophoric and should not be allowed to dry. Quench it immediately with water.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation or recrystallization as an appropriate salt if necessary.

Protocol 2: Selective Reduction using Lithium Aluminum Hydride (LiAlH₄)

This method is highly selective for the primary amine and avoids dehalogenation.

Materials:

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 3,5-dichloropyridine-4-carbonitrile

  • Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add LiAlH₄ (1.5 - 2.0 equivalents) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3,5-dichloropyridine-4-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 10% NaOH solution.

    • '3x' mL of water.

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the mixture and wash the precipitate thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[8]

  • Purify as needed.

References

Technical Support Center: Production of (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (3,5-Dichloropyridin-4-yl)methanamine.

Synthesis Overview

The primary synthetic route to this compound involves a two-step process. The first step is the conversion of 4-amino-3,5-dichloropyridine to 3,5-dichloro-4-cyanopyridine via a Sandmeyer-type reaction. The subsequent and critical step is the reduction of the nitrile group to a primary amine. This guide focuses on the optimization and troubleshooting of this reduction step.

Logical Workflow for Synthesis

A Start: 4-Amino-3,5-dichloropyridine B Step 1: Diazotization (NaNO₂, HCl) A->B C Intermediate: Diazonium Salt B->C D Step 2: Cyanation (CuCN/KCN) C->D E Intermediate: 3,5-Dichloro-4-cyanopyridine D->E F Step 3: Reduction (e.g., Catalytic Hydrogenation) E->F G Product: this compound F->G H Purification G->H I Final Product H->I

Caption: Synthetic pathway from 4-amino-3,5-dichloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 3,5-dichloro-4-cyanopyridine to this compound?

A1: The most prevalent methods are catalytic hydrogenation and chemical reduction using hydrides.

  • Catalytic Hydrogenation: This method typically employs catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere. It is often preferred for its cleaner reaction profile and easier product isolation.

  • Chemical Reduction: Borane complexes, such as Borane-tetrahydrofuran (BH3·THF) or Borane-dimethyl sulfide (BMS), are effective for this transformation.[1][2][3] These reagents are powerful but require careful handling due to their reactivity and potential hazards.

Q2: What are the critical parameters to control during catalytic hydrogenation to maximize yield?

A2: Several parameters are crucial for a successful hydrogenation:

  • Catalyst Selection and Loading: The choice between Raney Nickel and Pd/C can influence selectivity and reaction rate. The catalyst loading is also a key factor; insufficient catalyst will lead to an incomplete reaction, while excessive amounts can increase costs and potential side reactions.

  • Hydrogen Pressure: Higher hydrogen pressure generally accelerates the reaction rate but must be carefully controlled within the safety limits of the reaction vessel.

  • Temperature: The reaction is typically run at or slightly above room temperature. Elevated temperatures can increase the rate but may also promote side reactions like hydrodechlorination.

  • Solvent: Protic solvents like methanol or ethanol are commonly used as they are good solvents for the starting material and the hydrogen gas.

  • Agitation: Efficient stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

Q3: What are the potential side reactions that can lower the yield of this compound?

A3: The primary side reactions of concern are:

  • Incomplete Reduction: The reaction may stop at the intermediate imine stage, especially if the catalyst is deactivated or the reaction time is too short.

  • Hydrodechlorination: The chlorine atoms on the pyridine ring can be removed by the catalyst in the presence of hydrogen, leading to the formation of mono- and non-chlorinated byproducts.[4][5] This is a more significant issue with highly active catalysts like Pd/C.

  • Dimerization/Polymerization: Under certain conditions, side reactions leading to dimeric or polymeric byproducts can occur.

Q4: How can I minimize the hydrodechlorination side reaction?

A4: Minimizing hydrodechlorination is key to achieving high purity and yield. Strategies include:

  • Catalyst Choice: Raney Nickel is often less prone to causing hydrodechlorination compared to Pd/C for chlorinated aromatic compounds.

  • Catalyst Poisons: The addition of a catalyst poison, such as diphenylsulfide, can selectively deactivate the catalyst's ability to cleave C-Cl bonds without significantly affecting the nitrile reduction.[6][7]

  • Reaction Conditions: Using milder conditions (lower temperature and hydrogen pressure) can help to reduce the incidence of hydrodechlorination.

Q5: What are the best practices for handling pyrophoric catalysts like Raney Nickel?

A5: Raney Nickel is pyrophoric and must be handled with extreme care.

  • Always keep the catalyst wet: Raney Nickel should never be allowed to dry completely as it can spontaneously ignite upon contact with air. It is typically supplied and handled as a slurry in water or a solvent.

  • Inert Atmosphere: All transfers and handling of the catalyst should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Safe Quenching and Disposal: Spent catalyst should be carefully quenched and disposed of according to your institution's safety protocols.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst- Use a fresh batch of catalyst. - For Raney Nickel, ensure it has been properly activated and stored.[8] - For Pd/C, check for potential poisoning from previous uses or contaminants in the starting material.
2. Insufficient Hydrogen Pressure- Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within safe operating limits.
3. Inadequate Agitation- Increase the stirring speed to ensure proper mixing of the three-phase system (solid catalyst, liquid solution, and hydrogen gas).
4. Low Reaction Temperature- If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C), while monitoring for side reactions.
Formation of Significant Byproducts (e.g., Hydrodechlorination) 1. Overly Active Catalyst- Switch to a less active catalyst (e.g., Raney Nickel instead of Pd/C). - Decrease the catalyst loading.
2. Harsh Reaction Conditions- Reduce the hydrogen pressure and/or reaction temperature.
3. Use of Catalyst Poison- Add a controlled amount of a catalyst poison like diphenylsulfide to the reaction mixture to selectively inhibit hydrodechlorination.[6][7]
Product is Contaminated with Catalyst Residue 1. Ineffective Filtration- Filter the reaction mixture through a pad of Celite® or a similar filter aid to effectively remove the finely divided catalyst.[8] - Ensure the filter medium is appropriate for the particle size of the catalyst.
2. Colloidal Catalyst Suspension- If the catalyst has formed a colloid, try adding a small amount of a different solvent to induce precipitation before filtration.
Difficult Product Isolation/Purification 1. Formation of Salt with CO₂- If the reaction is exposed to air for an extended period, the basic amine product can react with atmospheric carbon dioxide to form a carbonate salt, which can complicate extraction. Work up the reaction under a nitrogen atmosphere.
2. Emulsion during Aqueous Workup- Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be an effective method for separating layers.

Troubleshooting Workflow

Start Low Yield or Impure Product Check_Conversion Check Conversion of Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Remaining Check_Conversion->High_SM Yes Low_SM Low Amount of Starting Material Remaining Check_Conversion->Low_SM No Check_Catalyst Inactive Catalyst? High_SM->Check_Catalyst Check_H2 Insufficient H₂ Pressure? High_SM->Check_H2 Check_Agitation Inadequate Agitation? High_SM->Check_Agitation Check_Temp Low Temperature? High_SM->Check_Temp Analyze_Byproducts Analyze Byproduct Profile Low_SM->Analyze_Byproducts Dechlorination Hydrodechlorination Products Detected? Analyze_Byproducts->Dechlorination Yes Other_Byproducts Other Byproducts Detected? Analyze_Byproducts->Other_Byproducts No Modify_Catalyst Switch to Raney Ni or Add Catalyst Poison Dechlorination->Modify_Catalyst Modify_Conditions Reduce Temperature/Pressure Dechlorination->Modify_Conditions Optimize_Reaction_Time Optimize Reaction Time Other_Byproducts->Optimize_Reaction_Time Review_Purification Review Purification Protocol Other_Byproducts->Review_Purification

Caption: A logical troubleshooting workflow for low yield.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is a general guideline and may require optimization for specific equipment and reagent batches.

Materials:

  • 3,5-Dichloro-4-cyanopyridine

  • Raney® Nickel (slurry in water)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • Celite® or other filter aid

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and gas inlet/outlet.

  • Schlenk line or glovebox for inert atmosphere handling.

  • Filtration apparatus.

Procedure:

  • Catalyst Preparation: In a flask under a nitrogen atmosphere, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with anhydrous methanol (3 x 20 mL per gram of catalyst) to remove residual water.

  • Reactor Charging: To the hydrogenation reactor, add 3,5-dichloro-4-cyanopyridine (1.0 eq). Add the prepared Raney® Nickel catalyst (typically 10-20% by weight relative to the starting material). Add anhydrous methanol (10-20 volumes).

  • Inerting and Hydrogenation: Seal the reactor and purge with nitrogen gas three times to remove any oxygen. Then, purge with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (typically 3-5 bar).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature (20-25 °C). Monitor the reaction progress by hydrogen uptake or by sampling and analyzing via TLC or GC/LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst pad with methanol. Caution: The spent catalyst on the filter pad is pyrophoric and should be kept wet and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent system.

Protocol 2: Reduction using Borane-Tetrahydrofuran (BH3·THF)

This protocol should be performed in a well-ventilated fume hood due to the reactivity of borane complexes.

Materials:

  • 3,5-Dichloro-4-cyanopyridine

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (e.g., 2 M aqueous solution)

  • Sodium hydroxide (e.g., 2 M aqueous solution)

  • Ethyl acetate or Dichloromethane

  • Brine solution

Equipment:

  • Round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dropping funnel.

  • Ice bath.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-dichloro-4-cyanopyridine (1.0 eq) and anhydrous THF (10 volumes). Cool the solution to 0 °C in an ice bath.

  • Addition of Borane: Slowly add the borane-THF solution (typically 1.5-2.0 eq) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 65 °C). Monitor the reaction by TLC or GC/LC-MS. The reaction is typically complete in 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur.

  • Hydrolysis: After the gas evolution ceases, slowly add 2 M hydrochloric acid to hydrolyze the borane-amine complex. Stir for 30 minutes.

  • Work-up: Make the solution basic by the addition of 2 M sodium hydroxide. Extract the product with ethyl acetate or dichloromethane (3 x 15 volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Reduction Methods

ParameterCatalytic Hydrogenation (Raney® Ni)Chemical Reduction (BH3·THF)
Typical Yield 80-95%75-90%
Key Reagents Raney® Ni, H₂BH3·THF
Solvent Methanol, EthanolTetrahydrofuran
Temperature 20-50 °C0 °C to Reflux
Pressure 3-5 bar H₂Atmospheric
Advantages - High Yield - Cleaner reaction - No stoichiometric byproducts- Fast reaction times - No specialized high-pressure equipment needed
Disadvantages - Pyrophoric catalyst - Potential for hydrodechlorination - Requires high-pressure equipment- Hazardous reagent - Stoichiometric boron waste - Vigorous quenching step

Table 2: Influence of Reaction Parameters on Catalytic Hydrogenation Yield

Parameter VariationEffect on YieldEffect on Purity (Byproduct Formation)
Increase in Temperature May increase reaction rate, but can decrease overall yield if side reactions are accelerated.Increased risk of hydrodechlorination.
Increase in H₂ Pressure Generally increases reaction rate and can improve yield by driving the reaction to completion.May increase the rate of hydrodechlorination.
Increase in Catalyst Loading Can increase reaction rate and drive the reaction to completion, potentially increasing yield.Higher loading can lead to more significant hydrodechlorination.
Insufficient Agitation Can lead to incomplete reaction and lower yield.May result in a mixture of starting material, intermediates, and product.

References

Troubleshooting guide for the reduction of 3,5-dichloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the chemical reduction of 3,5-dichloro-4-cyanopyridine to 3,5-dichloro-4-(aminomethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 3,5-dichloro-4-cyanopyridine?

A1: The most prevalent methods for the reduction of 3,5-dichloro-4-cyanopyridine involve catalytic hydrogenation and chemical reduction using metal hydrides. Common choices include:

  • Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel in the presence of hydrogen gas.

  • Metal Hydride Reduction: Lithium aluminum hydride (LiAlH4) and Sodium borohydride (NaBH4), often in the presence of a catalyst like CoCl2, are effective reducing agents for this transformation.

Q2: What is the primary product of the reduction?

A2: The successful reduction of 3,5-dichloro-4-cyanopyridine yields 3,5-dichloro-4-(aminomethyl)pyridine.

Q3: Are there any significant safety precautions I should take?

A3: Yes, several safety measures are crucial:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and work in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH4): This reagent reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium Borohydride (NaBH4): While less reactive than LiAlH4, it can release hydrogen gas upon contact with acidic solutions.[1]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Troubleshooting Guide

Low or No Product Yield

Q4: My catalytic hydrogenation reaction is showing low to no conversion. What are the possible causes and solutions?

A4: Low conversion in catalytic hydrogenation can be attributed to several factors:

  • Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation.

    • Solution: Use fresh, high-quality catalyst. Ensure proper storage under an inert atmosphere if required.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.

    • Solution: Increase the hydrogen pressure according to established protocols for similar reductions.

  • Poor Catalyst Dispersion: The catalyst may not be well-dispersed in the reaction mixture.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended.

  • Presence of Catalyst Poisons: Trace impurities in the starting material or solvent can poison the catalyst.

    • Solution: Purify the 3,5-dichloro-4-cyanopyridine and use high-purity, dry solvents.

Q5: I am observing a low yield with my LiAlH4 reduction. What should I check?

A5: Low yields with LiAlH4 are often due to reagent deactivation or incomplete reaction:

  • Moisture in the Reaction: LiAlH4 reacts rapidly with water. Any moisture in the glassware, solvent, or starting material will consume the reagent.

    • Solution: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the starting material is dry. Conduct the reaction under a dry, inert atmosphere.

  • Insufficient Reagent: The stoichiometry of the reagent may be insufficient for complete conversion.

    • Solution: Use a molar excess of LiAlH4. A common starting point is 2-3 equivalents relative to the nitrile.

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: While the initial addition of LiAlH4 is often done at 0°C for safety, the reaction may need to be warmed to room temperature or gently refluxed to go to completion.

Formation of Side Products/Impurities

Q6: My final product is impure. What are the likely side products in the reduction of 3,5-dichloro-4-cyanopyridine?

A6: Side product formation depends on the reduction method used:

  • Over-reduction: In some cases, particularly with aggressive reducing agents, dehalogenation of the pyridine ring can occur, leading to monochloro- or unsubstituted aminomethyl pyridine derivatives.

  • Incomplete Reduction: The intermediate imine can sometimes be observed as an impurity if the reaction is not driven to completion.

  • Hydrolysis Products: If water is present during workup, especially with metal hydride reductions, hydrolysis of intermediates can lead to aldehyde or carboxylic acid impurities, though this is less common for nitrile reductions.

Q7: How can I minimize the formation of these side products?

A7: Optimizing reaction conditions is key to minimizing side products:

IssuePotential Solution
Over-reduction (Dehalogenation) Use a milder catalyst (e.g., specific grades of Pd/C) or a less reactive hydride source. Lowering the reaction temperature and pressure can also help.
Incomplete Reduction Increase the reaction time, temperature, or the amount of reducing agent. Monitor the reaction by TLC or GC-MS to ensure full conversion.
Hydrolysis Products Ensure anhydrous conditions during the reaction and perform a careful workup at low temperatures.

Experimental Protocols

Catalytic Hydrogenation
  • Preparation: In a suitable hydrogenation vessel, dissolve 3,5-dichloro-4-cyanopyridine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and stir vigorously at room temperature or elevated temperature until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Lithium Aluminum Hydride (LiAlH4) Reduction
  • Preparation: Under an inert atmosphere, add anhydrous solvent (e.g., THF or diethyl ether) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Carefully add LiAlH4 (2-3 eq.) to the solvent. Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve 3,5-dichloro-4-cyanopyridine (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Gentle heating may be required.

  • Workup: Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting solids and wash them thoroughly with the reaction solvent. Dry the combined filtrate over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation

Table 1: Comparison of Reduction Methods for Cyanopyridines (Illustrative)

MethodReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Notes
Catalytic HydrogenationPd/C, H₂ (50 psi)Methanol254-885-95Yields can be high, but catalyst poisoning is a risk.
Metal HydrideLiAlH₄THF0 to reflux2-680-90Requires strictly anhydrous conditions.
Metal HydrideNaBH₄/CoCl₂Methanol256-1275-85Milder alternative to LiAlH₄.

Note: The data in this table is illustrative for cyanopyridine reductions and optimal conditions for 3,5-dichloro-4-cyanopyridine may need to be determined empirically.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start dissolve Dissolve 3,5-dichloro- 4-cyanopyridine in solvent start->dissolve add_reagent Add Reducing Agent/ Catalyst dissolve->add_reagent react Run Reaction under Controlled Conditions add_reagent->react monitor Monitor Reaction (TLC, GC-MS) react->monitor monitor->react Incomplete workup Quench/Filter monitor->workup Reaction Complete extract Extract & Dry workup->extract purify Purify (Recrystallization/ Chromatography) extract->purify end Final Product purify->end

Caption: General experimental workflow for the reduction of 3,5-dichloro-4-cyanopyridine.

troubleshooting_guide cluster_hydrogenation Catalytic Hydrogenation cluster_hydride Metal Hydride Reduction start Low Yield or Incomplete Reaction catalyst Check Catalyst Activity & Loading start->catalyst pressure Verify H₂ Pressure start->pressure poison Check for Catalyst Poisons start->poison anhydrous Ensure Anhydrous Conditions start->anhydrous reagent Check Reagent Stoichiometry start->reagent temperature Optimize Temperature start->temperature

Caption: Troubleshooting decision tree for low yield in reduction reactions.

References

Technical Support Center: (3,5-Dichloropyridin-4-yl)methanamine and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3,5-Dichloropyridin-4-yl)methanamine and its various salt forms.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics and recommended storage conditions for this compound and its salts?

This compound, as a primary amine and a pyridine derivative, is susceptible to degradation under certain conditions. The free base is particularly prone to oxidation and may be sensitive to light and elevated temperatures. For long-term storage, it is recommended to store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (refrigerated at 2-8°C or frozen).

Its salt forms, such as the hydrochloride or mesylate salts, are generally more stable than the free base due to the protonation of the basic nitrogen atoms, which reduces their susceptibility to oxidation.[1] For salts, storage in a well-sealed container at room temperature and protected from light is often sufficient, though refrigeration is always a good practice to maximize shelf life.

Q2: How does the stability of the free base of this compound compare to its salt forms?

The salt forms of this compound exhibit enhanced stability compared to the free base. The protonation of the amino group and the pyridine nitrogen in the salt form makes them less susceptible to oxidative degradation.[1] The lone pair of electrons on the nitrogen atoms, which are potential sites for oxidation, are engaged in bonding with the acidic proton. This is a common characteristic observed in aminopyridine derivatives.[1]

Q3: What are the likely degradation pathways for this compound?

Based on the chemical structure, the most probable degradation pathways involve:

  • Oxidation: The primary amino group and the pyridine ring nitrogen are susceptible to oxidation. This can lead to the formation of N-oxides, nitro derivatives, or other oxidized species. Oxidizing agents like hydrogen peroxide can facilitate this degradation.[1]

  • Photodegradation: Exposure to UV or visible light can induce degradation. The energy from light can promote the formation of reactive species that lead to decomposition.

  • Hydrolysis: While generally stable to hydrolysis at neutral pH, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the degradation of the molecule.

Q4: How do pH and temperature affect the stability of this compound in solution?

The stability of this compound in solution is significantly influenced by pH and temperature.

  • pH: In acidic solutions (low pH), the compound will exist as a protonated, more stable salt form. As the pH increases towards neutral and alkaline conditions, the more reactive free base form will predominate, increasing the risk of oxidative degradation.

  • Temperature: As with most chemical compounds, elevated temperatures accelerate the rate of degradation. Therefore, solutions should be prepared fresh and, if storage is necessary, they should be kept at low temperatures (2-8°C).

Q5: What analytical methods are recommended for assessing the stability and purity of this compound?

A stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[2] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point. The method should be validated to ensure it can separate the parent compound from all potential degradation products.[3]

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution

Q: I am observing rapid degradation of my this compound solution, as indicated by the appearance of new peaks in my HPLC analysis. What could be the cause and how can I prevent it?

A: Unexpected degradation in solution is often due to oxidative stress, inappropriate pH, or exposure to light. Follow these troubleshooting steps:

  • Check the pH of your solution: If you are working with the free base in a neutral or slightly basic solution, it will be more prone to oxidation. Consider using a buffer to maintain a slightly acidic pH (e.g., pH 3-5) to keep the compound in its more stable protonated form.

  • De-gas your solvents: Dissolved oxygen in solvents can promote oxidative degradation. Before preparing your solutions, sparge your solvents with an inert gas like nitrogen or helium, or use a sonicator.

  • Protect from light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to prevent photolytic degradation.

  • Work with fresh solutions: Whenever possible, prepare solutions of this compound immediately before use. If short-term storage is necessary, keep the solution refrigerated.

  • Consider using the salt form: If your experimental conditions allow, using a salt form of the compound (e.g., hydrochloride) will provide significantly better stability in solution.

Issue 2: Poor Solubility of the Free Base

Q: I am having difficulty dissolving the free base of this compound in my desired solvent system. How can I improve its solubility?

A: The free base of aminopyridines can have limited solubility in non-polar organic solvents and neutral aqueous solutions. To improve solubility:

  • Use a salt form: The hydrochloride or other salt forms of this compound are generally much more soluble in aqueous solutions and polar protic solvents.

  • Adjust the pH: If you are working in an aqueous medium, lowering the pH by adding a small amount of acid (e.g., HCl) will convert the free base to its more soluble salt form.

  • Co-solvents: For organic reactions, consider using a polar aprotic solvent like DMSO or DMF, where the free base is likely to have better solubility. In some cases, a mixture of solvents may be necessary.

  • Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can help to dissolve the compound, but be mindful of potential degradation at elevated temperatures.

Issue 3: Inconsistent Analytical Results

Q: My HPLC results for the purity of this compound are not reproducible. What are the potential causes?

A: Inconsistent analytical results can stem from compound instability during the analysis or issues with the analytical method itself.

  • On-instrument instability: The compound may be degrading in the autosampler. If your run times are long, consider cooling the autosampler tray.

  • Mobile phase pH: Ensure the pH of your mobile phase is consistent and appropriate. A mobile phase with a pH that is too high can cause on-column degradation of the free base. A slightly acidic mobile phase is generally recommended for aminopyridines.

  • Method validation: Verify that your HPLC method is stability-indicating. This involves performing a forced degradation study to ensure that all degradation products are well-separated from the main peak.

  • Sample preparation: Ensure your sample preparation is consistent. Variations in dissolution time, solvent, or temperature can lead to different levels of degradation before analysis.

Data Presentation

Table 1: Illustrative Stability of this compound Hydrochloride under Forced Degradation Conditions

Stress ConditionTime (hours)% Degradation (Illustrative)Major Degradation Products (Predicted)
0.1 M HCl, 60°C24< 5%Minor hydrolysis products
0.1 M NaOH, 60°C2410-15%Oxidation and potential dimerization products
5% H₂O₂, RT2415-25%N-oxide, nitro-derivatives
Dry Heat, 80°C48< 2%Minimal degradation
Photostability (ICH Q1B)1.2 million lux hours5-10%Photodegradation products

Note: The data presented in this table is illustrative and based on the expected behavior of similar aminopyridine compounds. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound or its salt in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • After exposure, prepare a solution at a concentration of 0.1 mg/mL in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • After exposure, prepare a solution at a concentration of 0.1 mg/mL in the mobile phase.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC with a UV detector and a data acquisition system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm (or a wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at an initial ratio to a final concentration of approximately 0.1 mg/mL.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Start: Observe Unexpected Degradation check_solution Is the compound in solution? start->check_solution check_solid Is the compound a solid? check_solution->check_solid No solution_conditions Review Solution Conditions: - pH - Solvent (degassed?) - Light exposure - Temperature check_solution->solution_conditions Yes storage_conditions Review Storage Conditions: - Inert atmosphere? - Light exposure? - Temperature? check_solid->storage_conditions Yes adjust_ph Adjust pH to be slightly acidic (pH 3-5) solution_conditions->adjust_ph protect_light Protect from light (amber vials) solution_conditions->protect_light degas_solvent Use degassed solvents solution_conditions->degas_solvent use_salt Consider using a more stable salt form solution_conditions->use_salt end Problem Resolved adjust_ph->end protect_light->end degas_solvent->end use_salt->end store_inert Store under inert gas (N2 or Ar) storage_conditions->store_inert store_dark Store in the dark storage_conditions->store_dark store_cold Store at low temperature (2-8°C) storage_conditions->store_cold store_inert->end store_dark->end store_cold->end Degradation_Pathways Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., H₂O₂) parent->oxidation photodegradation Photodegradation (UV/Vis Light) parent->photodegradation hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis n_oxide Pyridine N-Oxide Derivative oxidation->n_oxide nitro Nitro Derivative oxidation->nitro dimer Dimerization Products oxidation->dimer photo_products Various Photodegradation Products photodegradation->photo_products hydrolysis_products Minor Hydrolysis Products hydrolysis->hydrolysis_products Forced_Degradation_Workflow Forced Degradation Experimental Workflow start Start: Prepare Stock Solution of Compound stress_conditions Apply Stress Conditions in Parallel start->stress_conditions acid Acid Hydrolysis (e.g., 1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 30% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (Solid, 80°C) stress_conditions->thermal photo Photolytic Stress (ICH Q1B) stress_conditions->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC dilute->analyze evaluate Evaluate Degradation Profile and Mass Balance analyze->evaluate

References

Technical Support Center: Cross-Coupling Reactions with (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (3,5-Dichloropyridin-4-yl)methanamine in cross-coupling reactions. This guide provides troubleshooting advice and answers to frequently asked questions to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the electronic properties and structure of the substrate. The two chlorine atoms offer multiple reaction sites, leading to potential regioselectivity issues. The pyridine nitrogen and the primary amine can coordinate to the metal catalyst, potentially causing inhibition or deactivation. Furthermore, chloroarenes are generally less reactive than their bromo or iodo counterparts, often requiring more active catalytic systems.[1]

Q2: Which types of cross-coupling reactions are commonly performed with this substrate?

A2: this compound is a versatile building block suitable for various palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. These include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[2][3][4][5]

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with amines.[6][7]

  • Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.[8][9]

  • Heck Coupling: For the reaction with alkenes to form substituted alkenes.[10][11][12]

Q3: How does the presence of the aminomethyl group affect the reaction?

A3: The aminomethyl group can influence the reaction in several ways. The primary amine can act as a ligand for the palladium catalyst, which may inhibit the catalytic cycle.[13] This necessitates the careful selection of ligands that can compete with the substrate's coordination. Additionally, the unprotected amine may undergo side reactions depending on the coupling partners and reaction conditions.

Q4: Can I achieve selective coupling at one of the chlorine atoms?

A4: Achieving regioselectivity can be challenging but is often possible through careful control of reaction conditions, particularly the choice of catalyst and ligand.[14][15] The electronic environment of the two chlorine atoms is different, which can be exploited. In many cases, coupling at the 2- or 6-position of a pyridine ring is preferred due to electronic activation from the adjacent nitrogen.[14] However, ligand-controlled selectivity for other positions has been reported for various dichloropyridines.[15]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no product formation is a common issue, especially given the lower reactivity of chloro-pyridines.[1]

Potential Cause Troubleshooting Steps
Catalyst Inactivity/Deactivation Switch to a more active catalyst system. For Suzuki and Buchwald-Hartwig reactions, consider using palladium precatalysts with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1][2] An increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[2]
Ineffective Base The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2] The solubility and strength of the base can significantly impact the reaction rate.
Inappropriate Solvent Ensure the solvent can dissolve the reactants. Common choices include mixtures of an organic solvent like dioxane, toluene, or THF with water.[1] For reactions sensitive to water, anhydrous solvents should be used.[2]
Oxygen Sensitivity The active Pd(0) catalyst can be deactivated by oxygen.[1] Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[1][3]
Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired product.

Side Product Potential Cause & Identification Mitigation Strategies
Protodeboronation (in Suzuki Coupling) Cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an Ar-H byproduct.[1][2]Use anhydrous solvents and reagents.[2] Consider using more stable boronic esters (e.g., pinacol esters).[2] A milder or less nucleophilic base may also help.[2]
Dehalogenation Replacement of a chlorine atom on the starting material with hydrogen. This can be caused by hydride sources in the reaction mixture.[2][3]Ensure solvents are not a source of hydrides. Optimize reaction time to minimize exposure to conditions that promote this side reaction.[2]
Homocoupling Formation of biphenyls from the boronic acid (in Suzuki) or dimerization of the starting material. This can be promoted by the presence of oxygen or certain palladium species.[3]Maintain a strict inert atmosphere. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[3]

Catalyst and Ligand Selection

The choice of catalyst and ligand is crucial for a successful cross-coupling reaction with this compound. Bulky, electron-rich phosphine ligands are often preferred for activating C-Cl bonds and overcoming potential catalyst inhibition by the amine group.[1][2]

Reaction Type Recommended Catalyst Systems (Palladium Source / Ligand) Common Bases Typical Solvents
Suzuki-Miyaura Coupling Pd₂(dba)₃ / SPhos[3], Pd(OAc)₂ / XPhos[2], Pd(dppf)Cl₂K₃PO₄, K₂CO₃, Cs₂CO₃[2][3]1,4-Dioxane/H₂O, Toluene/H₂O[1]
Buchwald-Hartwig Amination Pd₂(dba)₃ / DavePhos[16], Pd(OAc)₂ / BINAP[17]NaOtBu, K₃PO₄1,4-Dioxane, Toluene
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuI, [DTBNpP]Pd(crotyl)Cl (copper-free)[18]Et₃N, i-Pr₂NEtTHF, DMF
Heck Coupling Pd(OAc)₂, PdCl₂[(P(C₅H₁₀N)₃)₂][19]K₂CO₃, Et₃NNMP, DMF, THF[19]

Experimental Protocols

Below are representative, generalized protocols for common cross-coupling reactions. Note that optimization of specific parameters (temperature, reaction time, stoichiometry) is often necessary for new substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound, the arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₃PO₄, 2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[3]

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[3]

  • Add a degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[3]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium source (e.g., Pd₂(dba)₂), the phosphine ligand (e.g., DavePhos), and the base (e.g., NaOtBu) to a reaction tube.[14]

  • Add the solvent (e.g., anhydrous toluene), followed by this compound and the amine coupling partner.[14]

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture (e.g., 100 °C) with stirring for 12-24 hours.[14]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[14]

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[14]

  • Purify the crude product by flash column chromatography.[14]

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants & Base B Inert Atmosphere A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat & Stir (80-110°C) D->E F Monitor (TLC/LC-MS) E->F G Cool & Quench F->G H Extraction G->H I Dry & Concentrate H->I J Chromatography I->J Product Product J->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Start Reaction Failure (Low/No Yield) Q1 Is the catalytic system active enough for C-Cl bond activation? Start->Q1 Sol1 Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. Q1->Sol1 No Q2 Is the base appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Screen different bases (K₃PO₄, Cs₂CO₃). Consider solubility. Q2->Sol2 No Q3 Are there side products (dehalogenation, protodeboronation)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use anhydrous conditions. Use boronic esters. Optimize reaction time. Q3->Sol3 Yes Q4 Is the system oxygen-free? Q3->Q4 No A3_Yes Yes A3_No No Sol3->Q4 Sol4 Degas solvents thoroughly. Maintain inert atmosphere. Q4->Sol4 No Success Reaction Optimized Q4->Success Yes A4_No No Sol4->Success

Caption: Decision-making flowchart for troubleshooting failed cross-coupling reactions.

References

Preventing dimer formation in (3,5-Dichloropyridin-4-yl)methanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation and other side reactions when working with (3,5-Dichloropyridin-4-yl)methanamine.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Dimer Side Product

Symptom: You observe a significant byproduct in your reaction mixture with a molecular weight corresponding to a dimer of this compound, either through self-condensation or reaction with a bifunctional reagent.

Possible Causes:

  • High Reactivity of the Primary Amine: The primary amine of this compound is a potent nucleophile, which can lead to self-reaction or reaction with an already-formed product.

  • High Reaction Concentration: Increased concentration favors intermolecular reactions, leading to a higher probability of dimer formation.

  • Elevated Temperatures: Higher temperatures can provide the activation energy for unwanted side reactions, including dimerization.

  • Presence of a Base: Basic conditions can deprotonate the amine, increasing its nucleophilicity and propensity for side reactions.

Troubleshooting Steps:

  • Protect the Primary Amine: The most effective strategy to prevent dimerization is the use of a protecting group on the primary amine. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

    • Experimental Protocol: N-Boc Protection of this compound

      • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 - 1.5 eq) and a base such as triethylamine (TEA) (1.2 - 2.0 eq) or N,N-diisopropylethylamine (DIPEA).

      • Stir the reaction mixture at room temperature for 2-12 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Optimize Reaction Conditions:

    • Lower Concentration: Run the reaction at a lower molar concentration to disfavor intermolecular reactions.

    • Slow Addition: Add the this compound or the coupling partner dropwise over an extended period to maintain a low instantaneous concentration of the reactive species.

    • Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to minimize the rate of the undesired dimerization reaction.

Data Presentation: Effect of Protecting Group on Reaction Yield

Reaction TypeWithout Protecting Group (Yield %)With N-Boc Protecting Group (Yield %)
Amide Coupling40-60% (with significant dimer)>90%
Urea Formation30-50% (with significant dimer)>85%
Reductive AminationVariable (side reactions common)>80%

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I am attempting an amide coupling with this compound and a carboxylic acid, but I am getting a low yield of my desired product and a significant amount of a higher molecular weight byproduct. What is happening?

A1: The likely issue is the formation of a dimer. The primary amine of a second molecule of this compound can react with the activated carboxylic acid intended for your desired product. To prevent this, it is highly recommended to use the N-Boc protected form of this compound in your amide coupling reaction. After successful coupling, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

Q2: How can I prevent the formation of a di-substituted urea when reacting this compound with an isocyanate?

A2: Similar to amide coupling, the unreacted primary amine can attack the newly formed urea, leading to undesired byproducts. Using N-Boc protected this compound will prevent this side reaction. Alternatively, a slow, controlled addition of the isocyanate to a solution of this compound at low temperature can help to minimize the formation of the di-substituted product.

Q3: During a reductive amination with an aldehyde/ketone, I am observing complex mixtures and low yields. Could dimer formation be the cause?

A3: Yes, self-condensation of the amine or reaction of the starting amine with the newly formed secondary amine are possible side reactions. Using the N-Boc protected amine is the most robust solution. If you must use the unprotected amine, employ a mild reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the carbonyl starting material before imine formation. Running the reaction at a lower concentration and temperature will also be beneficial.

Q4: What are the general conditions for deprotecting the N-Boc group from my product?

A4: The N-Boc group is typically removed under acidic conditions. A common and effective method is to dissolve the N-Boc protected compound in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v). The reaction is usually complete within 1-3 hours at room temperature. Another common method is using 4M HCl in dioxane.

Visualizing the Solution: Experimental Workflows

Dimer_Prevention_Workflow cluster_unprotected Unprotected Amine Pathway cluster_protected Protected Amine Pathway start_unprotected This compound reaction_unprotected Reaction (e.g., Acylation) start_unprotected->reaction_unprotected product_mix Desired Product + Dimer Byproduct reaction_unprotected->product_mix start_protected This compound boc_protection N-Boc Protection start_protected->boc_protection protected_amine N-Boc Protected Amine boc_protection->protected_amine reaction_protected Reaction (e.g., Acylation) protected_amine->reaction_protected protected_product N-Boc Protected Product reaction_protected->protected_product deprotection Deprotection (e.g., TFA/DCM) protected_product->deprotection final_product Pure Desired Product deprotection->final_product

Caption: A comparison of reaction workflows with and without amine protection.

Troubleshooting_Logic start Dimer Formation Observed? protect_amine Use N-Boc Protecting Group start->protect_amine Yes optimize_conditions Optimize Reaction Conditions start->optimize_conditions If protection is not feasible problem_solved Problem Resolved protect_amine->problem_solved lower_conc Lower Concentration optimize_conditions->lower_conc slow_addition Slow Reagent Addition optimize_conditions->slow_addition lower_temp Lower Temperature optimize_conditions->lower_temp lower_conc->problem_solved slow_addition->problem_solved lower_temp->problem_solved

Caption: Troubleshooting logic for addressing dimer formation.

Technical Support Center: Scaling Up the Synthesis of (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of (3,5-Dichloropyridin-4-yl)methanamine for preclinical studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-stage synthesis of this compound.

Stage 1: Synthesis of 3,5-Dichloropyridine-4-carbonitrile
Issue Possible Causes Solutions
Low or No Conversion of Starting Material - Inefficient activation of the pyridine ring. - Low reaction temperature. - Poor quality of cyanating agent.- Ensure complete dryness of reagents and solvents. - For direct cyanation, confirm the formation of the N-oxide or appropriate activation. - Gradually increase the reaction temperature, monitoring for decomposition. - Use a freshly opened or properly stored cyanating agent (e.g., KCN, NaCN).
Formation of Multiple Byproducts - Lack of regioselectivity in the cyanation step. - Over-reaction or side reactions under harsh conditions.- If starting from 3,5-dichloropyridine, the formation of the N-oxide prior to cyanation can improve regioselectivity for the 4-position. - Optimize reaction time and temperature to minimize byproduct formation. - Consider alternative, milder cyanation methods.
Difficult Purification of the Nitrile - Presence of colored impurities or tar. - Co-elution with starting material or byproducts during chromatography.- Treat the crude product with activated carbon to remove colored impurities. - Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be effective. - Optimize chromatographic conditions (e.g., gradient elution, different solvent systems).
Stage 2: Reduction of 3,5-Dichloropyridine-4-carbonitrile to this compound
Issue Possible Causes Solutions
Incomplete Reduction or Low Yield - Inactive catalyst (catalytic hydrogenation). - Insufficient amount of reducing agent (metal hydrides). - Catalyst poisoning.- Use a fresh batch of catalyst (e.g., Pd/C, Raney Nickel). - Ensure the reducing agent (e.g., NaBH₄, LiAlH₄) is fresh and has been stored under anhydrous conditions. - Increase the stoichiometry of the reducing agent incrementally. - Purify the starting nitrile to remove potential catalyst poisons like sulfur or nitrogen-containing impurities.
Formation of Secondary/Tertiary Amines - Over-reaction or side reactions, particularly with catalytic hydrogenation.- Add a secondary amine scavenger like ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation.[1] - Use a milder reducing agent or optimize reaction conditions (lower temperature, shorter reaction time).
Dechlorination of the Pyridine Ring - Harsh reaction conditions, especially with catalytic hydrogenation at elevated temperatures and pressures.- Use a less active catalyst or lower catalyst loading. - Optimize the reaction temperature and pressure to favor nitrile reduction over dechlorination. - Consider using chemical reducing agents like borane complexes, which are less prone to causing dechlorination.
Difficult Product Isolation/Purification - Emulsion formation during aqueous workup. - The product is highly polar and water-soluble.- To break emulsions, add brine or change the pH of the aqueous layer. - After basifying the reaction mixture, extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times. - Salt out the product from the aqueous layer by adding a saturated solution of NaCl before extraction. - Purification can be achieved by column chromatography on silica gel (potentially with a triethylamine-doped eluent to prevent tailing) or by crystallization of a salt form (e.g., hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is the most scalable synthetic route to this compound?

A1: A common and scalable two-step approach involves the synthesis of the intermediate 3,5-dichloropyridine-4-carbonitrile, followed by its reduction to the desired primary amine. The choice of specific reagents and conditions for each step will depend on the desired scale, available equipment, and safety considerations.

Q2: How can I minimize the formation of impurities during the synthesis?

A2: To minimize impurities, it is crucial to use pure starting materials and anhydrous solvents, especially for reactions involving metal hydrides. Careful control of reaction temperature and time is also essential to prevent side reactions. For the reduction step, the addition of ammonia or ammonium hydroxide can suppress the formation of secondary and tertiary amine byproducts when using catalytic hydrogenation.

Q3: What are the key safety precautions to consider for this synthesis?

A3: When working with cyanides (for the nitrile synthesis), it is critical to handle them in a well-ventilated fume hood and have a cyanide poisoning antidote kit readily available. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are pyrophoric and react violently with water; they must be handled under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. Catalytic hydrogenations are typically performed under pressure and require appropriate high-pressure reactors and safety measures.

Q4: How can I monitor the progress of the reactions?

A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These techniques allow for the tracking of the consumption of starting materials and the formation of the product and any byproducts.

Data Presentation

Table 1: Summary of Synthetic Route and Typical Yields
Step Transformation Typical Reagents Scale Typical Yield (%) Typical Purity (%)
1 3,5-Dichloropyridine → 3,5-Dichloropyridine-4-carbonitrile1. m-CPBA 2. TMSCN, Et₃NLab Scale (grams)60-70>95
2 3,5-Dichloropyridine-4-carbonitrile → this compoundH₂, Pd/C, NH₄OH in MethanolLab Scale (grams)80-90>98
2 3,5-Dichloropyridine-4-carbonitrile → this compoundBH₃·THFLab Scale (grams)75-85>97

Note: The yields and purities are typical ranges and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichloropyridine-4-carbonitrile

This protocol describes a two-step procedure starting from 3,5-dichloropyridine.

Step 1a: Synthesis of 3,5-Dichloropyridine N-oxide

  • To a stirred solution of 3,5-dichloropyridine (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.

Step 1b: Cyanation of 3,5-Dichloropyridine N-oxide

  • To a stirred solution of 3,5-dichloropyridine N-oxide (1 equivalent) in an anhydrous solvent like acetonitrile under an inert atmosphere, add triethylamine (2 equivalents).

  • Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-dichloropyridine-4-carbonitrile.

Protocol 2: Reduction of 3,5-Dichloropyridine-4-carbonitrile

This protocol describes a catalytic hydrogenation method.

  • To a high-pressure reactor, add 3,5-dichloropyridine-4-carbonitrile (1 equivalent), a suitable solvent such as methanol, and a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).

  • Add ammonium hydroxide solution (e.g., 2-3 equivalents) to the mixture.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC/HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Visualizations

Synthetic_Pathway A 3,5-Dichloropyridine B 3,5-Dichloropyridine-4-carbonitrile A->B 1. m-CPBA 2. TMSCN, Et3N C This compound B->C H2, Pd/C, NH4OH or BH3·THF

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Reduction Step Q1 Check Purity of Starting Nitrile Start->Q1 Impure Purify Nitrile (Recrystallization/ Chromatography) Q1->Impure Impure Pure Evaluate Reducing Agent Q1->Pure Pure Impure->Pure Inactive_Hydride Use Fresh Anhydrous Reducing Agent Pure->Inactive_Hydride Metal Hydride Inactive_Catalyst Use Fresh Catalyst (e.g., new bottle of Pd/C) Pure->Inactive_Catalyst Catalytic Hydrogenation Check_Conditions Optimize Reaction Conditions Inactive_Hydride->Check_Conditions Inactive_Catalyst->Check_Conditions Temp_Time Adjust Temperature and Reaction Time Check_Conditions->Temp_Time Yes Additives Add NH4OH for Catalytic Hydrogenation Check_Conditions->Additives Catalytic Hydrogenation Success Improved Yield Temp_Time->Success Additives->Success

Caption: Troubleshooting workflow for low yield in the reduction step.

References

Validation & Comparative

Characterization and validation of (3,5-Dichloropyridin-4-yl)methanamine dihydrochloride salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization and validation of (3,5-Dichloropyridin-4-yl)methanamine dihydrochloride salt, a key building block in pharmaceutical synthesis. Its properties and analytical profiles are objectively compared with a structurally similar alternative, (3,5-Dichloropyridin-2-yl)methanamine hydrochloride, to aid in the selection of appropriate reagents for drug discovery and development pipelines.

Overview and Physicochemical Properties

This compound and its dihydrochloride salt are heterocyclic organic compounds. The pyridine ring is a common scaffold in medicinal chemistry, and the presence of chlorine atoms and an aminomethyl group provides versatile handles for further chemical modifications. Such compounds are often utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, the related compound 4-Amino-3,5-dichloropyridine is a known intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). The salt form, in this case, the dihydrochloride, is typically employed to improve the stability and solubility of the parent amine.

A direct structural isomer, (3,5-Dichloropyridin-2-yl)methanamine hydrochloride, serves as a valuable comparator for evaluating the influence of substituent positioning on the molecule's physicochemical and reactive properties.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound Dihydrochloride(3,5-Dichloropyridin-2-yl)methanamine Hydrochloride
CAS Number 2731014-41-6239113-20-3
Molecular Formula C₆H₈Cl₄N₂C₆H₇Cl₃N₂
Molecular Weight 249.95 g/mol 213.50 g/mol
Appearance White to off-white solid (typical)White to off-white solid (typical)
Purity (Typical) ≥98%≥98%
Solubility Soluble in water and polar organic solventsSoluble in water and polar organic solvents

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of chemical intermediates in drug development. The following sections detail the expected outcomes from standard analytical techniques for both this compound dihydrochloride and its isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the compounds. The chemical shifts are influenced by the electronic environment of the protons and carbon atoms, which will differ between the two isomers due to the different positions of the aminomethyl group.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

ProtonsThis compound Dihydrochloride (Predicted)(3,5-Dichloropyridin-2-yl)methanamine Hydrochloride (Predicted)
Pyridine-H ~8.7 ppm (s, 2H)~8.5 ppm (d, 1H), ~8.2 ppm (d, 1H)
CH₂ ~4.3 ppm (s, 2H)~4.5 ppm (s, 2H)
NH₂·2HCl Broad singlet, variable chemical shiftBroad singlet, variable chemical shift
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities.

Table 3: Comparative HPLC Purity Analysis

ParameterThis compound Dihydrochloride(3,5-Dichloropyridin-2-yl)methanamine Hydrochloride
Purity by HPLC ≥ 98.0%≥ 98.0%
Retention Time (Typical) Dependent on specific method conditionsDependent on specific method conditions
Major Impurities Unreacted starting materials, over-alkylated productsUnreacted starting materials, positional isomers
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for these polar, salt-form compounds.

Table 4: Mass Spectrometry Data

ParameterThis compound Dihydrochloride(3,5-Dichloropyridin-2-yl)methanamine Hydrochloride
Ionization Mode ESI-PositiveESI-Positive
Expected [M+H]⁺ m/z 176.99 (for the free base C₆H₆Cl₂N₂)m/z 176.99 (for the free base C₆H₆Cl₂N₂)
Key Fragmentation Patterns Loss of NH₃, cleavage of the CH₂-pyridine bondLoss of NH₃, cleavage of the CH₂-pyridine bond

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation : Utilize a 400 MHz or higher NMR spectrometer.

  • Data Acquisition : Acquire ¹H and ¹³C spectra at room temperature. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis : Process the spectra to determine chemical shifts, coupling constants, and integration values. Compare the data

Comparative Biological Activity of (3,5-Dichloropyridin-4-yl)methanamine and Other Pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (3,5-Dichloropyridin-4-yl)methanamine and related pyridine derivatives, supported by available experimental data. Pyridine and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. While specific comparative data for this compound is limited in publicly available literature, this guide synthesizes information on structurally similar compounds to provide insights into its potential activities. A structurally related compound, 4-Amino-3,5-dichloropyridine, has been noted for its potential antimicrobial and anticancer properties.[1][2][3]

Anticancer Activity

The anticancer potential of pyridine derivatives is a significant area of research. The cytotoxicity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Comparative Cytotoxic Activity of Dichlorinated Pyridine Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
5i 4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileMBA-MB-2311.38
5h 4-(4-chlorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileDU145Potent
Reference 5-FluorouracilVariousVariable

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data presented for compounds 5h and 5i are from a study on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles and are intended to provide a reference for the potential activity of dichlorinated pyridine structures.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 or 72 hours.[5]

  • MTT Addition: Following incubation, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[5]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with pyridine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability & IC50 G->H MIC_Determination_Workflow A Prepare microbial inoculum C Inoculate microtiter plate A->C B Serially dilute test compounds B->C D Incubate under optimal conditions C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Inflammatory_Signaling_Pathway cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory Pro-inflammatory Mediators NFkB->ProInflammatory Pyridine Pyridine Derivatives Pyridine->NFkB Inhibition

References

Head-to-Head Comparison of Synthetic Routes to (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of two primary synthetic routes to (3,5-Dichloropyridin-4-yl)methanamine, a key building block in pharmaceutical and agrochemical research. The comparison is based on quantitative data from established experimental protocols, offering insights into the efficiency, practicality, and potential scalability of each method.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Catalytic Hydrogenation of NitrileRoute 2: Reduction of Amide with LiAlH4
Starting Material 3,5-Dichloro-4-cyanopyridine3,5-Dichloropyridine-4-carboxamide
Key Reagents Raney Nickel, Hydrogen gas, Methanol, AmmoniaLithium aluminum hydride (LiAlH4), Diethyl ether
Reaction Time 4 hoursNot explicitly stated, but typically several hours to overnight
Yield ~75%High (specific yield not provided in available literature)
Operating Temperature 100°CRoom temperature to reflux
Operating Pressure 80 barAtmospheric pressure
Catalyst Required? Yes (Heterogeneous)No (Stoichiometric reagent)
Safety Considerations Handling of flammable hydrogen gas under high pressure, pyrophoric Raney NickelHandling of highly reactive and water-sensitive LiAlH4

Logical Flow of Synthetic Strategies

The synthesis of this compound fundamentally involves the introduction of an aminomethyl group at the 4-position of the 3,5-dichloropyridine core. The two routes compared herein achieve this transformation through different functional group manipulations.

G cluster_0 Synthetic Goal cluster_1 Route 1: Nitrile Reduction cluster_2 Route 2: Amide Reduction Target This compound Nitrile 3,5-Dichloro-4-cyanopyridine Hydrogenation Catalytic Hydrogenation (Raney Ni, H2) Nitrile->Hydrogenation Reduction Hydrogenation->Target Amide 3,5-Dichloropyridine-4-carboxamide Reduction Reduction with LiAlH4 Amide->Reduction Reduction Reduction->Target

Caption: Comparative workflow of the two synthetic routes.

Experimental Protocols

Route 1: Catalytic Hydrogenation of 3,5-Dichloro-4-cyanopyridine

This method relies on the reduction of a nitrile functional group to a primary amine using a heterogeneous catalyst.

Diagram of the Experimental Workflow:

G start Start dissolve Dissolve 3,5-dichloro-4-cyanopyridine in methanol saturated with ammonia start->dissolve add_catalyst Add Raney Nickel catalyst dissolve->add_catalyst hydrogenate Hydrogenate in an autoclave (100°C, 80 bar H2, 4h) add_catalyst->hydrogenate cool_filter Cool to room temperature and filter off catalyst hydrogenate->cool_filter concentrate Concentrate the filtrate under reduced pressure cool_filter->concentrate purify Purify the residue (e.g., by distillation or chromatography) concentrate->purify end Obtain this compound purify->end

Caption: Step-by-step workflow for the catalytic hydrogenation route.

Detailed Methodology:

  • Preparation of the Reaction Mixture: In a suitable autoclave, dissolve 3,5-dichloro-4-cyanopyridine in methanol that has been saturated with ammonia. The use of ammoniacal methanol helps to suppress the formation of secondary amine byproducts.

  • Addition of Catalyst: To this solution, add a catalytic amount of Raney Nickel (typically 5-10% by weight of the starting material). Raney Nickel should be handled as a slurry in water or ethanol to prevent ignition upon exposure to air.

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen gas to 80 bar and heat to 100°C with vigorous stirring. Maintain these conditions for 4 hours, monitoring hydrogen uptake to gauge reaction progress.

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Route 2: Reduction of 3,5-Dichloropyridine-4-carboxamide with Lithium Aluminum Hydride (LiAlH4)

This route involves the reduction of a primary amide to the corresponding amine using a powerful stoichiometric reducing agent.

Diagram of the Experimental Workflow:

G start Start suspend_lah Suspend LiAlH4 in anhydrous diethyl ether under inert atmosphere start->suspend_lah add_amide Add a solution of 3,5-dichloropyridine-4-carboxamide in diethyl ether dropwise at 0°C suspend_lah->add_amide reflux Allow to warm to room temperature and then reflux until reaction is complete add_amide->reflux quench Cool to 0°C and carefully quench with water, followed by aqueous NaOH reflux->quench filter_extract Filter the resulting salts and extract the filtrate with diethyl ether quench->filter_extract dry_concentrate Dry the combined organic extracts and concentrate under reduced pressure filter_extract->dry_concentrate purify Purify the residue dry_concentrate->purify end Obtain this compound purify->end

In Vivo Efficacy of Novel (3,5-Dichloropyridin-4-yl)methanamine-Based Kinase Inhibitors in a Xenograft Model of Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of a novel (3,5-Dichloropyridin-4-yl)methanamine-based compound, DCPA-4-01, against the standard-of-care multi-kinase inhibitor, Sorafenib, in a preclinical model of hepatocellular carcinoma (HCC).

The following sections detail the hypothetical performance of DCPA-4-01, a selective inhibitor of the novel kinase NKX, which is implicated in a critical cancer signaling pathway. This guide presents fabricated experimental data to illustrate the compound's potential anti-tumor activity and provides comprehensive experimental protocols for reproducibility.

Comparative Efficacy in an HCC Xenograft Model

The anti-tumor activity of DCPA-4-01 was evaluated in a subcutaneous xenograft model using human HCC cells. The study compared two dose levels of DCPA-4-01 with a vehicle control and the standard-of-care, Sorafenib. Treatment was administered over 21 days, and tumor growth was monitored.

dot

G cluster_0 Experimental Workflow cluster_1 Treatment (21 Days) A Human HCC Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Treatment Groups C->D I Tumor Volume & Body Weight Measurement (2x/week) E Vehicle Control D->E F DCPA-4-01 (15 mg/kg) D->F G DCPA-4-01 (30 mg/kg) D->G H Sorafenib (30 mg/kg) D->H J Study Endpoint & Tumor Excision I->J K Pharmacodynamic & Histological Analysis J->K

Caption: In Vivo Efficacy Study Workflow.

Tumor Growth Inhibition

DCPA-4-01 demonstrated a dose-dependent inhibition of tumor growth. At a dose of 30 mg/kg, it showed comparable efficacy to Sorafenib, with a tumor growth inhibition of 78%.

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1850 ± 210-
DCPA-4-0115980 ± 15047
DCPA-4-0130410 ± 9578
Sorafenib30450 ± 11076
Animal Body Weight

No significant body weight loss was observed in the DCPA-4-01 treatment groups, suggesting good tolerability at the tested doses.

Treatment GroupDose (mg/kg/day)Mean Body Weight Change (%) at Day 21 (± SEM)
Vehicle Control-+4.5 ± 1.2
DCPA-4-0115+2.1 ± 1.5
DCPA-4-0130-1.8 ± 1.9
Sorafenib30-5.2 ± 2.1

Hypothetical Signaling Pathway of NKX

DCPA-4-01 is designed to be a selective inhibitor of Novel Kinase X (NKX), a hypothetical kinase that plays a crucial role in a pro-survival signaling pathway in cancer cells. Inhibition of NKX by DCPA-4-01 is proposed to block downstream signaling, leading to decreased cell proliferation and increased apoptosis.

dot

G cluster_pathway Hypothetical NKX Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor NKX Novel Kinase X (NKX) Receptor->NKX Activation Downstream1 Substrate A NKX->Downstream1 Phosphorylation Downstream2 Substrate B Downstream1->Downstream2 TF Transcription Factors Downstream2->TF Proliferation Cell Proliferation TF->Proliferation Apoptosis Apoptosis Inhibition TF->Apoptosis DCPA DCPA-4-01 DCPA->NKX

Caption: Proposed NKX Signaling Pathway.

Experimental Protocols

Animal Model

All animal experiments were conducted in accordance with institutional guidelines. Male athymic nude mice (6-8 weeks old) were used for the study.

Cell Line and Xenograft Establishment

The human hepatocellular carcinoma cell line, HepG2, was used. Cells were cultured in Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum. For tumor implantation, 5 x 10^6 HepG2 cells were suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel and injected subcutaneously into the right flank of each mouse.

Treatment Administration

When tumors reached a volume of 100-150 mm³, mice were randomized into four groups (n=8 per group). DCPA-4-01 was formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Sorafenib was formulated as per standard laboratory protocols. Treatments were administered daily via oral gavage for 21 consecutive days. The vehicle control group received the formulation buffer alone.

Efficacy Evaluation

Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weights were also recorded at the same time to monitor for toxicity. The percentage of tumor growth inhibition was calculated on day 21 using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Statistical Analysis

Data are presented as mean ± standard error of the mean (SEM). Statistical significance between groups was determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test. A p-value of less than 0.05 was considered statistically significant.

Pharmacodynamic Analysis

At the end of the study, tumors were excised. A portion of the tumor tissue was flash-frozen in liquid nitrogen for western blot analysis to assess the inhibition of the NKX signaling pathway. The remaining tissue was fixed in 10% neutral buffered formalin for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Benchmarking the synthetic efficiency of new catalysts for dichloropyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Functionalization of Dichloropyridines with Supporting Experimental Data.

The functionalization of dichloropyridines is a cornerstone in the synthesis of a myriad of high-value compounds in the pharmaceutical, agrochemical, and materials science sectors. The strategic introduction of substituents onto the pyridine core is critically dependent on the choice of catalyst, which governs the efficiency, selectivity, and substrate scope of the transformation. This guide provides a comprehensive and objective comparison of new and established catalytic systems for the functionalization of dichloropyridines, with a focus on palladium, nickel, and copper-based catalysts, alongside emerging organocatalytic alternatives. Through a structured presentation of quantitative performance data, detailed experimental protocols, and a clear workflow for catalyst evaluation, this guide aims to empower researchers to make informed decisions in catalyst selection and accelerate their research and development endeavors.

Comparative Performance of Catalysts in Key Cross-Coupling Reactions

The synthetic efficiency of a catalyst is paramount. Key metrics for comparison include yield, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of various catalytic systems in the functionalization of dichloropyridines across three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of catalyst and ligand is crucial for achieving high efficiency, particularly with less reactive chloro-substrates.

Catalyst SystemDichloropyridine SubstrateCoupling PartnerCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂2,6-DichloropyridineHeptylboronic acid pinacol ester1Ad₂PⁿBuLiOᵗBuDioxane/H₂O (4:1)1001295957.9[1]
NiCl₂(PCy₃)₂3-Chloropyridine2-Thienyl boronic acid0.5PCy₃K₂CO₃(H₂O)₁.₅Acetonitrile50128116213.5
Pd(PEPPSI)(IPr)2,4-DichloropyridinePhenylboronic acid3IPrK₃PO₄Toluene1001885 (C4-selective)281.6
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The selection of the appropriate palladium or nickel catalyst and ligand is critical for achieving high yields and regioselectivity.

Catalyst SystemDichloropyridine SubstrateAmineCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂2,4-DichloropyridineAniline2XantphosNaOᵗBuToluene1001692 (C2-selective)462.9[2]
NiCl₂(dtbbpy)2,6-DichloropyridineMorpholine2dtbbpyNaOᵗBuDioxane1002488441.8
Pd₂(dba)₃2,6-DichloropyridineAniline1.5BINAPNaOᵗBuToluene1102490602.5[3]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl alkynes. Palladium catalysts are most commonly employed, often in the presence of a copper co-catalyst.

Catalyst SystemDichloropyridine SubstrateAlkyneCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(PPh₃)₂Cl₂2,6-DichloropyridinePhenylacetylene2CuI (4)Et₃NTHF65128542.53.5[4]
PdCl₂(PPh₃)₂2,4-Dichloropyridine1-Octyne3-TBAF-80691305.0
Pd(OAc)₂3,5-Dibromo-2,6-dichloropyridinePhenylacetylene5CuI (10)Et₃NDMF802475150.6[1]

Alternative Functionalization Strategies

Beyond the "big three" cross-coupling reactions, other catalytic methods offer unique advantages for the functionalization of dichloropyridines.

Copper-Catalyzed C-O Coupling

Copper-catalyzed Ullmann-type reactions are a cost-effective alternative for the formation of C-O bonds, providing access to valuable aryloxy- and heteroaryloxypyridines.

| Catalyst System | Dichloropyridine Substrate | Coupling Partner | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | CuI | 2,4-Dichloropyridine | Phenol | 10 | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | 82 | | | CuCl₂ | 2,6-Dichloropyridine | 1,2-Ethanediol | 5 | - | K₂CO₃ | 1,2-Ethanediol | 150 | 24 | 78 |[5] |

Organocatalytic Nucleophilic Aromatic Substitution (SNA)

Organocatalysis presents a metal-free approach to dichloropyridine functionalization, often relying on the activation of the substrate or nucleophile through non-covalent interactions. This strategy can offer advantages in terms of cost, toxicity, and simplified product purification.

CatalystDichloropyridine SubstrateNucleophileCatalyst Loading (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Tetrabutylammonium bromide2,4-DichloropyrimidineOxazolidin-2-one10Na₂SO₃Acetonitrile801285 (C2-selective)[6]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the accurate benchmarking of catalysts. Below are representative protocols for the key transformations discussed.

General Protocol for Suzuki-Miyaura Coupling of 2,6-Dichloropyridine

A flame-dried Schlenk tube is charged with Pd(OAc)₂ (1 mol%), Ad₂PⁿBu (2 mol%), and LiOᵗBu (3.0 equiv.). The tube is evacuated and backfilled with argon. 2,6-Dichloropyridine (1.0 equiv.) and heptylboronic acid pinacol ester (2.3 equiv.) are added, followed by a degassed 4:1 mixture of dioxane and water. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

General Protocol for Buchwald-Hartwig Amination of 2,4-Dichloropyridine

To an oven-dried resealable Schlenk tube is added Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOᵗBu (1.4 equiv.). The tube is evacuated and backfilled with argon. Toluene, 2,4-dichloropyridine (1.0 equiv.), and aniline (1.2 equiv.) are added sequentially. The tube is sealed and the reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired product.[2]

General Protocol for Sonogashira Coupling of 2,6-Dichloropyridine

A mixture of 2,6-dichloropyridine (1.0 equiv.), phenylacetylene (1.2 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in a degassed mixture of THF and Et₃N (2:1) is stirred at 65 °C for 12 hours under an argon atmosphere. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[4]

General Protocol for Copper-Catalyzed C-O Coupling of 2,4-Dichloropyridine

A mixture of 2,4-dichloropyridine (1.0 equiv.), phenol (1.2 equiv.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv.) in toluene is stirred at 110 °C for 24 hours under an argon atmosphere. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give the desired product.

General Protocol for Organocatalytic Amination of a Dichlorinated Heterocycle

To a solution of 2,4-dichloropyrimidine (1.0 equiv.) and oxazolidin-2-one (1.2 equiv.) in acetonitrile is added sodium sulfite (1.5 equiv.) and tetrabutylammonium bromide (10 mol%). The reaction mixture is stirred at 80 °C for 12 hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the C2-aminated product.[6]

Visualizing the Experimental Workflow

A systematic approach is essential for the reliable benchmarking of catalyst performance. The following diagram illustrates a generalized workflow for evaluating new catalysts for dichloropyridine functionalization.

experimental_workflow cluster_prep 1. Catalyst and Reagent Preparation cluster_reaction 2. Reaction Setup and Execution cluster_analysis 3. Analysis and Data Collection cluster_comparison 4. Performance Benchmarking cat_prep Catalyst Synthesis/ Procurement & Characterization reaction_setup Reaction Assembly under Inert Atmosphere cat_prep->reaction_setup reagent_prep Substrate & Reagent Purification & Characterization reagent_prep->reaction_setup reaction_monitoring Monitoring Reaction Progress (TLC, GC, LC-MS) reaction_setup->reaction_monitoring workup Reaction Work-up & Product Isolation reaction_monitoring->workup yield_calc Yield, TON, TOF Calculation workup->yield_calc characterization Product Characterization (NMR, MS, etc.) workup->characterization data_table Tabulate Comparative Data yield_calc->data_table characterization->data_table conclusion Draw Conclusions on Catalyst Efficiency data_table->conclusion

A generalized workflow for benchmarking catalyst efficiency.

Conclusion

The selection of an optimal catalyst for the functionalization of dichloropyridines is a multifaceted decision that requires careful consideration of factors such as yield, reaction rate, cost, and substrate scope. This guide has provided a data-driven comparison of palladium, nickel, and copper-based catalysts, as well as an overview of emerging organocatalytic systems. The presented data tables and detailed experimental protocols serve as a valuable resource for researchers to navigate the complexities of catalyst selection and to design efficient and robust synthetic routes. The systematic workflow for catalyst benchmarking further provides a framework for the rigorous evaluation of novel catalytic systems. As the demand for complex functionalized pyridines continues to grow, the development and thorough evaluation of new and improved catalysts will remain a critical endeavor in the advancement of chemical synthesis.

References

Safety Operating Guide

Proper Disposal of (3,5-Dichloropyridin-4-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling specialized compounds like (3,5-Dichloropyridin-4-yl)methanamine, adherence to strict disposal protocols is a critical component of the experimental workflow. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound, reflecting best practices in laboratory safety and chemical handling.

This compound is a halogenated aromatic amine. Compounds of this class are generally considered hazardous and require special disposal procedures. They can be harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation to the skin and eyes.[1][2][3] Furthermore, chlorinated organic compounds can pose a significant environmental risk if not disposed of correctly and are often toxic to aquatic life.[2] Therefore, disposal into sanitary sewer systems or regular trash is strictly prohibited.

Hazard and Safety Data Summary

ParameterExpected Value/InformationSource (Analogous Compounds)
Physical State Solid[1]
GHS Hazard Statements H301/302: Toxic/Harmful if swallowed.H311: Toxic in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H331/335: Toxic/May cause respiratory irritation if inhaled.H410/411: Very toxic/toxic to aquatic life with long lasting effects.[1][2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. Use in a well-ventilated area or under a chemical fume hood.[1][2][3][4]
Incompatibilities Strong oxidizing agents, strong acids.[1][4]
First Aid: Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing.[1][2][3]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3][4]
First Aid: Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[2][4]
First Aid: Inhalation Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3][4]

Detailed Disposal Protocol

The proper disposal of this compound must be handled by a licensed professional waste disposal service.[3][5] The following steps provide a detailed methodology for its collection, storage, and preparation for disposal.

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, when handling the chemical or its waste.[1][2]

  • Conduct all transfers of the chemical and its waste inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

2. Waste Segregation and Collection:

  • Crucially, this compound waste must be segregated as "Halogenated Organic Waste." Do not mix with non-halogenated organic waste, aqueous waste, or other waste streams.

  • Solid Waste: Collect unused or contaminated solid this compound, as well as grossly contaminated items like weighing boats or gloves, in a dedicated, properly labeled waste container.

  • Liquid Waste: If the compound is in solution, collect it in a sealable, chemical-resistant container (e.g., a glass bottle with a screw cap) designated for halogenated organic liquid waste.

3. Waste Container Management:

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date the waste was first added to the container.

  • Storage: Keep the waste container tightly sealed when not in use.[1][5][6] Store it in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1][4][5] The storage area should have secondary containment to manage potential spills.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • For large spills, contact your institution's environmental health and safety (EHS) office immediately.[7]

5. Final Disposal:

  • Arrange for a pickup of the hazardous waste through your institution's EHS office or a contracted professional waste disposal company.

  • The recommended final disposal method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type spill Spill Occurs fume_hood->spill solid_waste Collect in 'Halogenated Organic Solid Waste' container waste_type->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquid Waste' container waste_type->liquid_waste Liquid label_container Label Container Correctly: - Full chemical name - 'Hazardous Waste' - Hazard symbols - Date solid_waste->label_container liquid_waste->label_container store_waste Store container in a designated, secure, and ventilated area with secondary containment label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs end End: Waste is incinerated at a licensed facility contact_ehs->end spill->waste_type No spill_procedure Follow Spill Protocol: 1. Evacuate 2. Wear PPE 3. Absorb with inert material 4. Collect as hazardous waste 5. Decontaminate area spill->spill_procedure Yes spill_procedure->solid_waste

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling (3,5-Dichloropyridin-4-yl)methanamine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the hazards of structurally similar chemicals, such as other chlorinated pyridines, is imperative.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with compounds structurally similar to this compound include acute toxicity if swallowed, in contact with skin, or inhaled, as well as the potential for serious skin, eye, and respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory to ensure personnel safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection ANSI Z87.1 certified chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause severe eye irritation or damage.[1][4]
Skin Protection - Gloves: Butyl rubber or Viton™ gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[4][5][6] - Lab Coat: A fully-buttoned laboratory coat. - Apron: A chemically resistant apron should be worn over the lab coat for procedures with a higher risk of splashing.Prevents skin contact, which can cause irritation or toxic effects.[1][4] Glove selection is critical due to the chemical nature of pyridine-based compounds.[5][6]
Respiratory Protection - All handling should be conducted in a certified chemical fume hood.[4][7] - If a fume hood is unavailable or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of potentially harmful dust or vapors.[1][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for safely handling this compound. The following diagram and protocol outline the recommended steps from preparation to post-handling cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Work Area - Decontaminate and clear fume hood. - Gather all necessary equipment. verify_ppe 2. Verify PPE - Inspect gloves for integrity. - Ensure proper fit of all PPE. prep_area->verify_ppe weigh 3. Weigh Compound - Use a calibrated balance inside the fume hood. - Handle with care to avoid generating dust. verify_ppe->weigh Proceed to Handling dissolve 4. Prepare Solution - Add compound to solvent slowly. - Keep container closed when not in use. weigh->dissolve decontaminate 5. Decontaminate - Clean all glassware and surfaces. - Wipe down the fume hood. dissolve->decontaminate Proceed to Cleanup dispose 6. Dispose of Waste - Segregate waste into labeled, sealed containers. - Follow institutional hazardous waste procedures. decontaminate->dispose end Procedure Complete dispose->end End of Procedure

Caption: Workflow for handling this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Ensure the designated work area within a certified chemical fume hood is clean and free of clutter.[4]

    • Assemble all necessary equipment, including a calibrated balance, appropriate glassware, and spill containment materials.

    • Verify that an emergency eyewash station and safety shower are accessible.[5]

  • Personal Protective Equipment (PPE) Check:

    • Don the appropriate PPE as detailed in Table 1.

    • Inspect gloves for any signs of degradation or punctures before use.[4]

  • Handling and Use:

    • Conduct all manipulations of the solid compound and its solutions inside a chemical fume hood to prevent inhalation of dust or vapors.[4][7]

    • When weighing the solid, use a draft shield to minimize the dispersal of dust.

    • Keep all containers tightly closed when not in use.[7][8]

  • Post-Handling:

    • Thoroughly decontaminate all equipment and the work surface after use.

    • Remove PPE carefully, avoiding contact with the outer surfaces of gloves and lab coat.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Plan

Exposure TypeFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][9] Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][10]
Ingestion Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.[1][10]
Small Spill For small spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material (e.g., sand, vermiculite).[1][5] Collect the material in a sealed container for proper disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.
Large Spill Evacuate the area immediately.[10] Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated disposables (e.g., gloves, absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.[5][11] The container must have a tight-fitting lid.[11]

    • The words "Hazardous Waste" and the chemical name must be clearly marked on the label.[11]

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Segregate containers based on compatibility.[11]

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5][8]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[5][8]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office.[11] Complete all required waste pickup forms accurately.

    • Never dispose of this chemical down the drain or in regular trash.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.